molecular formula C17H12Br2O4 B15554382 Pozdeutinurad

Pozdeutinurad

Cat. No.: B15554382
M. Wt: 444.1 g/mol
InChI Key: ZYHWDBVIUWBPCO-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pozdeutinurad is a useful research compound. Its molecular formula is C17H12Br2O4 and its molecular weight is 444.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H12Br2O4

Molecular Weight

444.1 g/mol

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-(1-hydroxyethyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C17H12Br2O4/c1-8(20)17-14(10-4-2-3-5-13(10)23-17)15(21)9-6-11(18)16(22)12(19)7-9/h2-8,20,22H,1H3/i2D,3D,4D,5D

InChI Key

ZYHWDBVIUWBPCO-QFFDRWTDSA-N

Origin of Product

United States

Foundational & Exploratory

Pozdeutinurad: A Deep Dive into the Mechanism of a Novel Uricosuric Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pozdeutinurad (also known as AR882) is a potent and selective inhibitor of the Urate Transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[1][2][3][4] By selectively blocking URAT1, this compound promotes the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1] This mechanism of action positions this compound as a promising therapeutic agent for the management of hyperuricemia and its clinical manifestation, gout. Currently in late-stage clinical development, this compound has demonstrated significant efficacy in reducing sUA levels and resolving tophi in patients with gout, both as a monotherapy and in combination with existing treatments. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.

Core Mechanism of Action: Selective URAT1 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the URAT1 transporter, which is encoded by the SLC22A12 gene. URAT1 is predominantly located on the apical membrane of the proximal tubule cells in the kidneys and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.

This compound binds to the URAT1 transporter, effectively blocking the passage of uric acid. This inhibition of reabsorption leads to an increase in the fractional excretion of uric acid in the urine and a subsequent reduction in sUA levels. Preclinical studies have demonstrated the high potency of this compound against human URAT1, with a reported half-maximal inhibitory concentration (IC50) of 67 nM.

Selectivity Profile

A key feature of this compound is its high selectivity for URAT1 over other renal transporters. This selectivity is crucial for minimizing off-target effects and potential drug-drug interactions. While comprehensive data on its activity against all other transporters is not fully available, preclinical studies have shown that this compound is significantly more selective for URAT1 compared to the organic anion transporter 4 (OAT4), with an IC50 of 2.89 µM against OAT4. Drug-drug interaction evaluations in preclinical models with major renal transporters such as P-glycoprotein, OAT1, OAT3, and organic cation transporter 2 (OCT2) have indicated a favorable profile.

Quantitative Data

The efficacy of this compound in lowering serum uric acid has been evaluated in multiple clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Potency of this compound and Comparator Compounds
CompoundTargetIC50 (nM)
This compound (AR882) URAT1 67
OAT42890
LesinuradURAT17300
BenzbromaroneURAT1196
Table 2: Phase 1 Clinical Trial - Single Ascending Dose in Healthy Volunteers
DoseMean sUA Reduction from Baseline at 24h
15 mg-5.8%
50 mg-42.4% (P<0.001 vs placebo)
100 mg-58.4% (P<0.001 vs placebo)
Pooled Placebo+2.0%
Table 3: Phase 2a Clinical Trial in Gout Patients
TreatmentPercentage of Patients Achieving sUA <5 mg/dLPercentage of Patients Achieving sUA <4 mg/dL
This compound 50 mg 93%-
This compound 75 mg -88%
Allopurinol 300 mg11%0%
Febuxostat 40 mg33%0%
Table 4: Long-Term Efficacy in Tophaceous Gout (Phase 2 Extension Study)
Treatment GroupMedian sUA at Month 3 (mg/dL)Median sUA at Month 12 (mg/dL)Median sUA at Month 18 (mg/dL)% Patients with sUA <6 mg/dL at Month 18% Patients with sUA <5 mg/dL at Month 18
This compound 75 mg alone 4.6 (from 9.2 baseline)3.94.383%83%
Allopurinol + this compound 75 mg --4.3 (from 5.9 at Month 6)78%56%

Experimental Protocols

In Vitro URAT1 Inhibition Assay

The potency of this compound against URAT1 was determined using a cell-based assay with Madin-Darby Canine Kidney (MDCKII) cells engineered to express human URAT1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on URAT1-mediated uric acid uptake.

Methodology:

  • Cell Culture: MDCKII cells stably expressing human URAT1 are cultured in appropriate media and seeded into multi-well plates.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • The cell monolayers are washed with a pre-warmed buffer.

    • Cells are pre-incubated with the various concentrations of this compound or vehicle control for a defined period.

    • The uptake reaction is initiated by adding [¹⁴C]-labeled uric acid to the wells.

    • After a specific incubation time at 37°C, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled uric acid.

  • Quantification:

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The percentage of inhibition of uric acid uptake at each concentration of this compound is calculated relative to the vehicle control.

  • Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Uric Acid Reabsorption and this compound Inhibition

URAT1_Inhibition cluster_proximal_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 Transporter UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell UricAcid_Blood Reabsorbed Uric Acid UricAcid_Cell->UricAcid_Blood Efflux Anion Anion (e.g., Lactate) Anion->URAT1 Exchange This compound This compound This compound->URAT1 Inhibition

Caption: this compound selectively inhibits the URAT1 transporter, blocking uric acid reabsorption.

Experimental Workflow for Characterizing a Novel URAT1 Inhibitor

Experimental_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Compound_Screening Compound Library Screening Hit_Identification Hit Identification Compound_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Assays (Potency & Selectivity) Lead_Optimization->In_Vitro_Assays Animal_Models In Vivo Animal Models (Efficacy & PK/PD) In_Vitro_Assays->Animal_Models Toxicology Toxicology Studies Animal_Models->Toxicology Phase1 Phase 1 (Safety & PK in Healthy Volunteers) Toxicology->Phase1 Phase2 Phase 2 (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase 3 (Large-Scale Efficacy & Safety) Phase2->Phase3 NDA_Submission New Drug Application (NDA) Submission Phase3->NDA_Submission

Caption: A generalized workflow for the discovery and development of a URAT1 inhibitor like this compound.

References

Pozdeutinurad's Inhibition of SLC22A12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pozdeutinurad (formerly AR-882) is a novel, potent, and selective inhibitor of the solute carrier family 22 member 12 (SLC22A12) protein, more commonly known as urate transporter 1 (URAT1).[1] Developed by Arthrosi Therapeutics, this small molecule drug is in late-stage clinical development for the treatment of hyperuricemia in patients with gout.[2][3] By selectively targeting URAT1, this compound blocks the reabsorption of uric acid in the kidneys, leading to increased urinary excretion and a subsequent reduction in serum uric acid (sUA) levels.[1] This technical guide provides an in-depth overview of the SLC22A12 inhibition pathway by this compound, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.

The SLC22A12 (URAT1) Pathway and Mechanism of Action of this compound

The SLC22A12 gene encodes the URAT1 protein, a crucial transporter in the renal proximal tubules responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[4] This process is a key determinant of plasma uric acid concentrations. This compound exerts its therapeutic effect by competitively inhibiting URAT1, thereby preventing this reabsorption and promoting uricosuria.[1][4]

The following diagram illustrates the mechanism of uric acid reabsorption in the renal proximal tubule and the inhibitory action of this compound.

cluster_renal_tubule Renal Proximal Tubule cluster_apical_membrane Apical Membrane cluster_basolateral_membrane Basolateral Membrane URAT1 URAT1 (SLC22A12) GLUT9 GLUT9 URAT1->GLUT9 Intracellular Uric Acid Transport Bloodstream Bloodstream GLUT9->Bloodstream Uric Acid Efflux Tubular_Lumen Tubular Lumen (Uric Acid) Tubular_Lumen->URAT1 Uric Acid Reabsorption This compound This compound This compound->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and this compound's point of inhibition.

Quantitative Data

This compound has demonstrated significant potency and selectivity for URAT1 in preclinical studies and robust efficacy in lowering sUA in clinical trials.

Table 1: Preclinical Inhibitory Activity of this compound
CompoundTargetAssay SystemIC50SelectivityReference
This compound (AR-882)URAT1MDCKII cells expressing hURAT167 nM>43-fold vs. OAT4[1]
This compound (AR-882)OAT4HEK293 cells expressing hOAT42.89 µM-[1]
LesinuradURAT1-7.3 µM-[1]
BenzbromaroneURAT1-196 nM-[1]
Table 2: Summary of Phase 1 Clinical Trial Results in Healthy Volunteers
Dose (Single, Fasted)n (Active)Mean Change in sUA at 24h Post-dosep-value vs. Placebo
15 mg6-5.8%-
50 mg6-42.4%<0.001
100 mg6-58.4%<0.001

Data from a randomized, double-blind, placebo-controlled single ascending dose study in 31 healthy male volunteers.[5]

Table 3: Summary of Phase 2b Clinical Trial Results in Gout Patients (12 Weeks)
Treatment GroupnBaseline sUA (mg/dL)Median sUA at 12 Weeks (mg/dL)Median % sUA Reduction% Patients with sUA <6 mg/dL% Patients with sUA <5 mg/dL% Patients with sUA <4 mg/dL
Placebo-8.6No changeNo change000
This compound 50 mg-8.65.042%78%50%8%
This compound 75 mg-8.63.559%89%82%63%

Data from a global, multicenter, 12-week, randomized, double-blind, placebo-controlled study of 140 gout patients.[6][7]

Table 4: Efficacy of this compound in Treatment-Naïve and Refractory Tophaceous Gout Patients (12 months)
Treatment GroupPatient PopulationMean % sUA Decrease% Patients with Complete Resolution of at least 1 Target Tophus
This compound 75 mgRefractory49%43%
This compound 75 mgNaïve54%33%
This compound 75 mg + AllopurinolRefractory61%57%
This compound 75 mg + AllopurinolNaïve74%-

Data from a Phase 2 trial that recruited 42 patients with at least one subcutaneous tophus.[8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its inhibition of SLC22A12.

In Vitro URAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound on URAT1-mediated uric acid uptake.

1. Cell Culture and Seeding:

  • Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney (MDCKII) cells stably expressing human URAT1 (hURAT1) are used.[1]

  • Wild-type or parental cells serve as a negative control.

  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cells are seeded into 24- or 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

2. Compound Preparation and Pre-incubation:

  • Test compounds, including this compound and a positive control (e.g., benzbromarone), are prepared as stock solutions in DMSO.

  • Serial dilutions of the compounds are made in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid cell toxicity.

  • The cell monolayer is washed twice with pre-warmed assay buffer.

  • The diluted compounds are added to the respective wells, and the plate is pre-incubated for a defined period (e.g., 30 minutes) at 37°C.

3. Uric Acid Uptake Assay:

  • A working solution of [14C]-labeled uric acid is prepared in the assay buffer.[1]

  • The pre-incubation solution containing the test compounds is removed, and the [14C]-uric acid solution is added to initiate the uptake reaction.

  • The plate is incubated for a short, defined period (e.g., 5-10 minutes) at 37°C.

4. Termination of Uptake and Cell Lysis:

  • The uptake is terminated by rapidly aspirating the [14C]-uric acid solution and washing the cells multiple times with ice-cold PBS to remove extracellular radioactivity.

  • A cell lysis buffer is added to each well to lyse the cells and release the intracellular contents.

5. Measurement and Data Analysis:

  • The amount of intracellular [14C]-uric acid is quantified using a liquid scintillation counter.

  • The URAT1-specific uptake is calculated by subtracting the uptake in the control cells from that in the hURAT1-expressing cells.

  • The percentage of inhibition for each compound concentration is determined relative to the vehicle control.

  • The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

The following diagram outlines the general workflow for the in vitro URAT1 inhibition assay.

start Start cell_seeding Seed hURAT1-expressing and control cells start->cell_seeding incubation Incubate for 24-48h to form monolayer cell_seeding->incubation wash1 Wash cells with pre-warmed buffer incubation->wash1 pre_incubation Pre-incubate with This compound/controls wash1->pre_incubation add_substrate Add [14C]-Uric Acid to initiate uptake pre_incubation->add_substrate incubation2 Incubate for a defined time add_substrate->incubation2 wash2 Wash with ice-cold buffer to stop uptake incubation2->wash2 lysis Lyse cells wash2->lysis quantify Quantify intracellular [14C]-Uric Acid lysis->quantify analyze Calculate % inhibition and IC50 quantify->analyze end End analyze->end

References

The Pharmacodynamics of Pozdeutinurad: A Deep Dive into a Novel Uricosuric Agent for Gout Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gout, a prevalent and debilitating form of inflammatory arthritis, is characterized by hyperuricemia and the subsequent deposition of monosodium urate crystals in and around the joints. The management of gout primarily focuses on lowering serum uric acid (sUA) levels to prevent acute flares and resolve tophi. Pozdeutinurad (formerly AR882) is a novel, potent, and selective uric acid transporter 1 (URAT1) inhibitor currently in late-stage clinical development for the treatment of gout and tophaceous gout.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key clinical trial data, detailing experimental methodologies, and visualizing its mechanism of action.

Introduction: Targeting URAT1 in Gout

Hyperuricemia in the majority of gout patients is a consequence of inefficient renal excretion of uric acid.[3] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the apical membrane of proximal renal tubule cells responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][4] Inhibition of URAT1, therefore, represents a primary therapeutic strategy to increase uric acid excretion and lower sUA levels. This compound is a small molecule, orally administered URAT1 inhibitor designed to specifically block this transporter, thereby promoting uricosuria and reducing hyperuricemia.

Mechanism of Action of this compound

This compound selectively inhibits URAT1, a crucial transporter in the renal proximal tubule responsible for uric acid reabsorption. By blocking URAT1, this compound reduces the re-entry of uric acid into the bloodstream from the kidneys, leading to increased renal excretion of uric acid and a subsequent lowering of serum uric acid levels. This targeted action addresses the underlying cause of hyperuricemia in most gout patients, which is the underexcretion of uric acid.

Mechanism of Action of this compound cluster_renal_tubule Renal Proximal Tubule Cell cluster_outcome Pharmacodynamic Effect URAT1 URAT1 Transporter UricAcid_Blood Uric Acid in Blood URAT1->UricAcid_Blood Increased_Excretion Increased Renal Uric Acid Excretion UricAcid_Filtrate Uric Acid in Glomerular Filtrate UricAcid_Filtrate->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibition Reduced_sUA Reduced Serum Uric Acid (sUA) Increased_Excretion->Reduced_sUA

This compound inhibits the URAT1 transporter in the renal proximal tubule.

Pharmacodynamic Profile: Clinical Efficacy

Clinical trials have demonstrated the robust and sustained serum urate-lowering effects of this compound, both as a monotherapy and in combination with existing gout treatments like allopurinol (B61711).

Serum Uric Acid (sUA) Reduction

Data from a Phase 2b study showed a significant, dose-dependent reduction in sUA levels with this compound treatment. In a sub-study with more frequent sampling, the 50 mg and 75 mg doses of this compound led to mean sUA reductions from a baseline of 8.6 mg/dL to 4.1 mg/dL (-53%) and 3.2 mg/dL (-62%), respectively, showcasing a smooth and consistent 24-hour profile. Long-term data from a Phase 2 trial extension of up to 18 months confirmed a significant and sustained reduction in sUA.

Table 1: Serum Uric Acid (sUA) Reduction with this compound

Study PhaseTreatment GroupBaseline sUA (mg/dL)Mean sUA Reduction from BaselineReference
Phase 275 mg Monotherapy (Refractory)9.5 - 9.849%
Phase 275 mg Monotherapy (Naïve)7.6 - 8.554%
Phase 275 mg + Allopurinol (Refractory)9.5 - 9.861%
Phase 275 mg + Allopurinol (Naïve)7.6 - 8.574%
Phase 2b50 mg Monotherapy8.653%
Phase 2b75 mg Monotherapy8.662%
Achievement of Target sUA Levels

A key goal of gout management is to achieve and maintain sUA levels below specific targets to promote the dissolution of monosodium urate crystals. In a Phase 2 trial, a high percentage of patients treated with this compound achieved target sUA levels. After 3 months of treatment, 86% of patients on this compound (alone or with allopurinol) reached an sUA level of <6 mg/dL, and 64% achieved <5 mg/dL.

Resolution of Tophi

This compound has shown promising results in the resolution of tophi, which are aggregations of monosodium urate crystals. In a Phase 2 study of patients with tophaceous gout, long-term treatment with this compound, both as a monotherapy and in combination with allopurinol, demonstrated high rates of complete resolution of target tophi. In treatment-refractory patients, complete resolution of at least one target tophus at 12 months was observed in 43% of the 75 mg monotherapy group and 57% of the 75 mg plus allopurinol group.

Table 2: Tophi Resolution with this compound at 12 Months (Refractory Patients)

Treatment GroupComplete Resolution of at least 1 Target TophusReference
75 mg Monotherapy43%
75 mg + Allopurinol57%

Clinical Trial Methodologies

The clinical development of this compound has involved several key studies to evaluate its efficacy and safety. The general workflow for these trials is outlined below.

Clinical Trial Workflow for a URAT1 Inhibitor cluster_preclinical Preclinical cluster_clinical Clinical Development In_vitro_Assay In vitro URAT1 Inhibition Assay (IC50) Animal_Model In vivo Hyperuricemia Animal Model In_vitro_Assay->Animal_Model Phase_1 Phase 1: Safety & PK in Healthy Volunteers Animal_Model->Phase_1 Phase_2 Phase 2: Dose-Ranging, Efficacy & Safety in Gout Patients Phase_1->Phase_2 Phase_3 Phase 3: Pivotal Efficacy & Safety Trials Phase_2->Phase_3 NDA_Submission New Drug Application (NDA) Submission Phase_3->NDA_Submission

A typical workflow for the development of a novel URAT1 inhibitor.
Phase 2 Tophaceous Gout Study (AR882-203)

  • Design: A six-month, 1:1:1 randomized, global, placebo-controlled study with a subsequent open-label extension phase.

  • Patient Population: 42 patients with at least one subcutaneous tophus. Patients were either inadequately controlled on their current urate-lowering therapy (ULT) with an sUA > 6.0 mg/dL or were ULT-naïve with an sUA ≥ 7.0 mg/dL. The mean baseline sUA ranged from 9.1-9.6 mg/dL.

  • Treatment Arms (Core Phase):

    • This compound 75 mg once daily

    • This compound 50 mg once daily + Allopurinol (up to 300 mg)

    • Allopurinol (up to 300 mg) once daily

  • Primary Endpoints:

    • Change in sUA from baseline.

    • Resolution of target tophus.

  • Assessments: sUA levels were evaluated monthly. Tophus size was assessed by digital caliper and total urate crystal volume by Dual Energy Computer Tomography (DECT). Safety and tolerability were monitored throughout the study.

Phase 3 Pivotal Trials (REDUCE 1 & REDUCE 2)
  • Design: Twelve-month, randomized, double-blind, placebo-controlled studies.

  • Patient Population: Approximately 750 gout patients, including those with tophi. A majority of participants are inadequate responders to existing ULTs.

  • Treatment Arms:

    • This compound 50 mg

    • This compound 75 mg

    • Placebo

  • Primary Endpoint: Reduction of sUA by month six.

  • Secondary Endpoints: Reduction in tophi and gout flares.

Safety and Tolerability

Long-term treatment with this compound, both as a monotherapy and in combination with allopurinol, has been well-tolerated. Treatment-emergent adverse events (TEAEs) were generally mild to moderate in severity. As expected with effective urate-lowering therapy, gout flares were the most frequently reported adverse event in the initial phase of treatment, with a decreasing trend over time. Importantly, no incidences of elevated serum creatinine (B1669602) or clinically significant liver function abnormalities have been observed.

Pharmacokinetics

In early phase studies, this compound demonstrated good dose proportionality and a long half-life. At steady-state, it is readily absorbed with a median Tmax of 1.5 to 3.5 hours post-dose. The average half-life ranges from approximately 14 to 22 hours. Its active metabolite, AR896, constitutes about 9% of the Cmax and 10-12% of the AUC exposure, with a longer half-life of 29-36 hours.

Conclusion

This compound has demonstrated a robust and sustained pharmacodynamic effect, significantly lowering serum uric acid levels and promoting the resolution of tophi in patients with gout. Its mechanism as a selective URAT1 inhibitor directly addresses the most common underlying cause of hyperuricemia. The data from clinical trials suggest a favorable safety and tolerability profile. With pivotal Phase 3 trials fully enrolled, this compound is positioned as a promising future therapeutic option for the management of gout, potentially offering a best-in-class treatment for patients, including those with advanced tophaceous disease.

References

Preclinical Profile of Pozdeutinurad (AR882): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pozdeutinurad (formerly AR882) is a potent and selective inhibitor of the urate transporter 1 (URAT1) currently in late-stage clinical development for the treatment of hyperuricemia in patients with gout.[1][2][3] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[1] By inhibiting URAT1, this compound promotes the excretion of uric acid in urine, thereby lowering serum uric acid (sUA) levels.[1] This document provides a comprehensive overview of the preclinical research on this compound, focusing on its pharmacological properties, in vitro and in vivo efficacy, and safety profile.

Mechanism of Action

This compound selectively inhibits URAT1, a transporter located in the apical membrane of renal proximal tubule cells. This inhibition blocks the reabsorption of uric acid from the renal tubular lumen back into the blood, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.

dot

This compound (AR882) Mechanism of Action cluster_renal_tubule Renal Proximal Tubule Tubular_Lumen Tubular Lumen (Urine) URAT1 URAT1 Tubular_Lumen->URAT1 Uric Acid Reabsorption Apical_Membrane Apical Membrane Bloodstream Bloodstream URAT1->Bloodstream This compound This compound (AR882) This compound->URAT1 Inhibition

Caption: Mechanism of action of this compound in the renal proximal tubule.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity
TargetAssay SystemIC50Reference
Human URAT1MDCKII cells expressing human URAT167 nM
Human OAT4HEK293 cells expressing human OAT42.89 µM

IC50: Half maximal inhibitory concentration

Table 2: Preclinical Pharmacokinetics
SpeciesAdministrationTmax (hours)BioavailabilityReference
RatsOral1 - 276% - 88%
DogsOral1 - 276% - 88%
MonkeysOral1 - 276% - 88%

Tmax: Time to reach maximum plasma concentration

Table 3: Preclinical Toxicology - No-Observed-Adverse-Effect Level (NOAEL)
SpeciesDosing DurationNOAELReference
Rats4 weeks (oral repeat-dose)50 mg/kg/day
Cynomolgus Monkeys4 weeks (oral repeat-dose)150 mg/kg/day

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are summarized below based on available public information.

In Vitro URAT1 Inhibition Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting human URAT1.

  • Methodology:

    • Cell Line: Madin-Darby Canine Kidney (MDCKII) cells stably expressing human URAT1 were utilized.

    • Substrate: The assay measured the uptake of radiolabeled [14C]uric acid into the cells.

    • Procedure: A summary of the likely procedure involves seeding the MDCKII-hURAT1 cells, incubating them with varying concentrations of this compound, and then adding [14C]uric acid. The amount of radioactivity inside the cells is measured to determine the extent of URAT1-mediated uptake inhibition. The IC50 value is then calculated.

In Vitro Selectivity Assays
  • Objective: To assess the selectivity of this compound for URAT1 over other renal transporters.

  • Methodology:

    • Cell Lines: Human Embryonic Kidney (HEK293) cells expressing other human renal transporters, such as OAT1, OAT3, OAT4, and OCT2, were used.

    • Procedure: Similar to the URAT1 inhibition assay, these assays would involve incubating the transporter-expressing cells with this compound and a known radiolabeled substrate for each respective transporter. The inhibitory effect of this compound on the function of these other transporters is then quantified.

dot

Experimental Workflow for In Vitro Assays cluster_workflow start Start cell_culture Cell Culture (e.g., MDCKII-hURAT1, HEK293-hOAT4) start->cell_culture compound_incubation Incubate with this compound (Varying Concentrations) cell_culture->compound_incubation substrate_addition Add Radiolabeled Substrate (e.g., [14C]uric acid) compound_incubation->substrate_addition measurement Measure Intracellular Radioactivity substrate_addition->measurement data_analysis Data Analysis (Calculate IC50) measurement->data_analysis end End data_analysis->end

Caption: A generalized workflow for the in vitro inhibition assays.

In Vivo Hyperuricemia Animal Model
  • Objective: To evaluate the in vivo efficacy of this compound in a model of hyperuricemia.

  • Methodology:

    • Animal Model: A potassium oxonate-induced hyperuricemia model in rodents (rats or mice) was used. Potassium oxonate is a uricase inhibitor that prevents the breakdown of uric acid in these animals, leading to elevated serum uric acid levels.

    • Procedure: A summary of the likely procedure involves the administration of potassium oxonate to induce hyperuricemia. The animals are then treated with this compound or a vehicle control. Blood samples are collected at various time points to measure serum uric acid levels. The percentage reduction in sUA in the this compound-treated group is then compared to the control group.

Preclinical Toxicology Studies
  • Objective: To assess the safety profile of this compound in animal models.

  • Methodology:

    • Species: Toxicology studies were conducted in Sprague-Dawley rats and cynomolgus monkeys.

    • Study Design: Repeat-dose oral toxicity studies were performed for up to 4 weeks.

    • Endpoints: The studies evaluated various parameters, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology to determine the no-observed-adverse-effect level (NOAEL).

Summary of Preclinical Findings

Preclinical studies have demonstrated that this compound (AR882) is a highly potent and selective inhibitor of URAT1. The in vitro data show a strong inhibitory effect on human URAT1 with a significant margin of selectivity over other important renal transporters. In vivo, this compound has shown excellent oral bioavailability in multiple species and has been effective in reducing serum uric acid levels in a rodent model of hyperuricemia. Furthermore, preclinical toxicology studies have indicated a favorable safety profile with a high no-observed-adverse-effect level in both rats and monkeys, suggesting a wide therapeutic window. These promising preclinical data have supported the progression of this compound into clinical development for the treatment of gout.

References

Investigating the Uricosuric Effects of Pozdeutinurad: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pozdeutinurad (formerly AR882) is a novel, potent, and selective uric acid transporter 1 (URAT1) inhibitor currently in late-stage clinical development for the treatment of hyperuricemia in patients with gout.[1] This technical guide provides a comprehensive overview of the uricosuric effects of this compound, detailing its mechanism of action, and summarizing key preclinical and clinical data. Methodologies for pivotal experiments are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints and soft tissues, resulting from chronic hyperuricemia.[2][3] The majority of gout patients exhibit underexcretion of uric acid by the kidneys.[2][3] The renal urate transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the proximal tubule, represents a primary target for uricosuric therapy. This compound is a next-generation URAT1 inhibitor designed to reduce serum uric acid (sUA) levels, prevent gout flares, and resolve tophi.

Mechanism of Action: URAT1 Inhibition

This compound exerts its uricosuric effect by selectively inhibiting URAT1, a transporter protein located in the apical membrane of proximal renal tubule cells. By blocking URAT1, this compound prevents the reabsorption of uric acid from the renal filtrate back into the bloodstream, thereby increasing its urinary excretion and lowering serum uric acid levels.

cluster_renal_tubule Proximal Renal Tubule Cell URAT1 URAT1 Transporter Uric_Acid_Blood Uric Acid in Bloodstream URAT1->Uric_Acid_Blood This compound This compound This compound->URAT1 Inhibition Uric_Acid_Filtrate Uric Acid in Renal Filtrate Uric_Acid_Filtrate->URAT1 Reabsorption Uric_Acid_Excretion Increased Urinary Uric Acid Excretion Uric_Acid_Filtrate->Uric_Acid_Excretion

Caption: Mechanism of Action of this compound.

Preclinical and Clinical Data

Data Presentation

The efficacy of this compound in lowering serum uric acid levels has been demonstrated in both preclinical and clinical studies.

Table 1: Summary of Phase 2 Clinical Trial Efficacy Data

ParameterThis compound 75 mg MonotherapyThis compound 50 mg + AllopurinolAllopurinol (up to 300 mg)
Baseline sUA (mg/dL) 9.1 - 9.69.1 - 9.69.1 - 9.6
Median sUA at Month 3 (mg/dL) 4.6--
Median sUA at Month 12 (mg/dL) 3.9--
Median sUA at Month 18 (mg/dL) 4.34.3 (from Month 6)-
% Patients with sUA < 6 mg/dL at Month 3 92%-46%
% Patients with sUA < 5 mg/dL at Month 3 67%-23%
% Patients with sUA < 4 mg/dL at Month 3 42%-15%
% Patients with sUA < 6 mg/dL at Month 12 85%--
% Patients with sUA < 5 mg/dL at Month 12 72%--
% Patients with sUA < 4 mg/dL at Month 12 57%--
% Patients with sUA < 6 mg/dL at Month 18 83%78%-
% Patients with sUA < 5 mg/dL at Month 18 83%56%-
% Patients with sUA < 4 mg/dL at Month 18 17%33%-
Complete Resolution of Target Tophi at 12 Months (Refractory Patients) 43%57%-
Complete Resolution of at least 1 Target Tophus (ULT-Naïve Patients) 33%--

Data compiled from Phase 2 trial results presented at various scientific congresses.

Table 2: Overview of Ongoing Phase 3 Clinical Trials (REDUCE 1 & REDUCE 2)

Trial IdentifierNCT06846515 (REDUCE 1)
Status Enrolling
Number of Participants ~750
Study Design Randomized, double-blind, placebo-controlled
Treatment Arms This compound 50 mg, this compound 75 mg, Placebo
Primary Endpoint Reduction of sUA by month six
Secondary Endpoints Tophi and flare reduction
Expected Completion End of 2026

Information based on public announcements and clinical trial registry data.

Experimental Protocols

In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on URAT1-mediated uric acid uptake.

Methodology:

  • Cell Culture: A stable cell line (e.g., HEK293) overexpressing human URAT1 is cultured under standard conditions.

  • Uptake Assay:

    • Cells are seeded in 96-well plates and grown to confluence.

    • Cells are washed with a pre-incubation buffer.

    • Cells are incubated with varying concentrations of this compound or vehicle control.

    • [¹⁴C]-labeled uric acid is added, and uptake is allowed to proceed for a defined period.

    • Uptake is terminated by washing the cells with ice-cold buffer.

  • Measurement: Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Hyperuricemia Animal Model

Objective: To evaluate the in vivo efficacy of this compound in reducing serum uric acid levels in a hyperuricemic animal model.

Methodology:

  • Animal Model: Hyperuricemia is induced in rodents (e.g., mice or rats) by administering a uricase inhibitor, such as potassium oxonate.

  • Drug Administration: Animals are treated with this compound at various doses, a vehicle control, or a positive control (e.g., another uricosuric agent).

  • Sample Collection: Blood samples are collected at specified time points after drug administration.

  • sUA Measurement: Serum is isolated, and uric acid levels are determined using a colorimetric or enzymatic assay.

  • Data Analysis: The percentage reduction in sUA levels in the this compound-treated groups is compared to the vehicle-treated hyperuricemic group.

Phase 2 Clinical Trial Protocol (Tophaceous Gout)

Objective: To assess the efficacy, safety, and dose-response of this compound in patients with gout and tophi.

Methodology:

  • Study Design: A randomized, open-label, multicenter trial with a core 6-month treatment period followed by extension phases.

  • Patient Population: Patients with chronic gouty arthritis and at least one subcutaneous tophus.

  • Treatment Arms:

    • This compound 75 mg once daily (QD)

    • This compound 50 mg QD in combination with allopurinol

    • Allopurinol up to 300 mg QD

  • Efficacy Assessments:

    • Serum uric acid levels measured monthly.

    • Tophi measurements using digital calipers every 4 weeks for the first 6 months, then every 3 months.

    • Dual-Energy Computed Tomography (DECT) imaging to quantify uric acid crystal deposition at baseline and subsequent time points.

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), vital signs, and laboratory parameters (including serum creatinine (B1669602) and liver function tests).

cluster_screening Screening & Randomization cluster_treatment Treatment Arms (Core Study: 6 Months) cluster_endpoints Efficacy & Safety Assessments Patient_Population Patients with Gout and Tophi Randomization Randomization (1:1:1) Patient_Population->Randomization Arm_A This compound 75mg QD Randomization->Arm_A Arm_B This compound 50mg + Allopurinol QD Randomization->Arm_B Arm_C Allopurinol up to 300mg QD Randomization->Arm_C Extension_A Continued this compound 75mg Arm_A->Extension_A sUA Serum Uric Acid (sUA) Levels Arm_A->sUA Tophi Tophi Measurement (Calipers, DECT) Arm_A->Tophi Safety Adverse Events & Lab Monitoring Arm_A->Safety Extension_B Switch to this compound 75mg + Allopurinol Arm_B->Extension_B Arm_B->sUA Arm_B->Tophi Arm_B->Safety Extension_C Add this compound 75mg Arm_C->Extension_C Arm_C->sUA Arm_C->Tophi Arm_C->Safety

Caption: Phase 2 Clinical Trial Workflow.

Conclusion

This compound has demonstrated significant and sustained uricosuric effects in clinical trials, leading to substantial reductions in serum uric acid levels and the resolution of tophi in patients with gout. Its selective URAT1 inhibition mechanism offers a targeted approach to managing hyperuricemia. The ongoing Phase 3 clinical trial program will further elucidate the long-term efficacy and safety profile of this compound, positioning it as a potentially best-in-class treatment option for patients with gout, including those with difficult-to-treat tophaceous disease. The long-term use of this compound has been well-tolerated, with no reported incidences of elevated serum creatine (B1669601) or significant liver function abnormalities.

References

Early-Phase Clinical Trial Data for Pozdeutinurad: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pozdeutinurad (formerly AR882) is a potent and selective inhibitor of the urate transporter 1 (URAT1) under development for the treatment of gout.[1][2] By blocking URAT1 in the kidneys, this compound increases the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3] Elevated sUA is a key factor in the pathogenesis of gout, a painful inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints.[2] This technical guide summarizes the available early-phase clinical trial data for this compound, focusing on its efficacy and safety profile, and details the methodologies of the key clinical studies.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the URAT1 transporter located in the proximal tubules of the kidneys.[3] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[4] By selectively blocking this transporter, this compound promotes the excretion of uric acid in the urine, leading to a reduction in sUA levels.[3] This mechanism of action is distinct from that of xanthine (B1682287) oxidase inhibitors (e.g., allopurinol), which reduce the production of uric acid.[3]

cluster_kidney Kidney Proximal Tubule cluster_urat1 URAT1 Transporter blood Bloodstream tubular_cell Renal Tubular Cell blood->tubular_cell Uric Acid Reabsorption urine Urine tubular_cell->urine Uric Acid Secretion urat1 URAT1 This compound This compound This compound->urat1 Inhibits caption Mechanism of Action of this compound.

Caption: Mechanism of Action of this compound.

Early-Phase Clinical Trial Data

The clinical development program for this compound includes Phase 1 and Phase 2 studies designed to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase 2 Clinical Trial (AR882-203)

A key early-phase study is the Phase 2 trial (AR882-203), which assessed the efficacy and safety of this compound in patients with tophaceous gout.[5][6]

The AR882-203 study was a six-month, randomized, global, 1:1:1 study involving 42 patients with subcutaneous tophi.[5][6]

  • Patient Population: Patients with tophaceous gout were enrolled. The mean baseline sUA among participants ranged from 9.1 to 9.6 mg/dL.[6] Patients were either inadequately controlled on a urate-lowering therapy (ULT) with sUA > 6.0 mg/dL or were ULT naïve with sUA ≥ 7.0 mg/dL.[7]

  • Treatment Arms:

    • This compound 75 mg once daily

    • This compound 50 mg once daily in combination with allopurinol (B61711) (up to 300mg)

    • Allopurinol (up to 300mg) once daily[6]

  • Study Duration: The initial treatment period was six months, with subsequent 6-month extension phases.[8]

  • Endpoints:

    • Primary Efficacy Endpoint: Change in sUA at 3 months.[6]

    • Secondary Endpoints: Complete resolution of at least one target tophus with no new or progressing tophi, and safety and tolerability.[6]

  • Assessments:

    • Serum uric acid levels were evaluated monthly.[6]

    • Tophi were measured using calipers every 4 weeks.[6]

    • Dual-Energy Computed Tomography (DECT) was used to quantify urate crystal volume at baseline and 6 months.[6]

    • Safety and tolerability were assessed throughout the study.[6]

start Patient Screening (Tophaceous Gout) randomization Randomization (1:1:1) start->randomization arm1 This compound 75mg QD randomization->arm1 arm2 This compound 50mg QD + Allopurinol randomization->arm2 arm3 Allopurinol QD randomization->arm3 treatment 6-Month Treatment arm1->treatment arm2->treatment arm3->treatment extension 6-Month Extension Phases treatment->extension endpoint Primary & Secondary Endpoint Analysis extension->endpoint caption AR882-203 Study Workflow.

Caption: AR882-203 Study Workflow.

The AR882-203 study demonstrated significant efficacy of this compound in reducing sUA levels and resolving tophi.

Table 1: Serum Uric Acid (sUA) Levels in the AR882-203 Study [6][9]

Treatment GroupBaseline sUA (mg/dL)Median sUA at 3 Months (mg/dL)Median sUA at 12 Months (mg/dL)
This compound 75 mg9.1 - 9.64.53.9
This compound 50 mg + Allopurinol9.1 - 9.64.74.4
Allopurinol9.1 - 9.66.14.0 (with this compound 75mg added)

Table 2: Proportion of Patients Achieving Target sUA Levels at 3 Months in the AR882-203 Study [9]

Treatment Group% Patients with sUA < 6 mg/dL% Patients with sUA < 5 mg/dL
This compound 75 mg86%64%
This compound 50 mg + Allopurinol77%69%
Allopurinol46%23%

Table 3: Efficacy in Treatment-Naïve vs. Refractory Patients at 12 Months [7]

Treatment Group (Refractory Patients)Mean Decrease in sUAComplete Tophus ResolutionReduction in Urate Crystal Burden
This compound 75 mg49%43%-17.4 cm³
This compound 75 mg + Allopurinol61%57%-20.1 cm³
Treatment Group (Treatment-Naïve Patients) Mean Decrease in sUA Complete Tophus Resolution Reduction in Urate Crystal Burden
This compound 75 mg54%33%-0.92 cm³
This compound 75 mg + Allopurinol74%--0.03 cm³

Long-term treatment with this compound, both as monotherapy and in combination with allopurinol, was well-tolerated.[8] Treatment-emergent adverse events (TEAEs) were generally mild to moderate in severity.[8] Importantly, no elevations in serum creatinine (B1669602) were observed, and this compound monotherapy did not show clinically significant liver function abnormalities.[8][10]

Ongoing and Future Studies

Based on the promising results from the Phase 2 program, this compound has advanced to pivotal Phase 3 trials.

Phase 3 Clinical Trial (REDUCE 1)

The REDUCE 1 study is a twelve-month, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound.

  • Patient Population: The study is expected to enroll approximately 750 gout patients, including those with tophi.

  • Treatment Arms:

    • This compound 50 mg

    • This compound 75 mg

    • Placebo

  • Primary Endpoint: Reduction of sUA by month six.

  • Secondary Endpoints: Tophi and flare reduction.

Conclusion

The early-phase clinical trial data for this compound are encouraging, demonstrating its potential as a potent and well-tolerated oral treatment for gout. The significant and sustained reduction in serum uric acid levels, coupled with the resolution of tophi, suggests that this compound could be a valuable therapeutic option for patients with gout, including those with tophaceous disease. The ongoing Phase 3 program will further delineate the efficacy and safety profile of this promising URAT1 inhibitor.

References

Pozdeutinurad: A Deep Dive into its Mechanism and Impact on Renal Urate Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pozdeutinurad (formerly AR882) is a novel, potent, and selective uric acid transporter 1 (URAT1) inhibitor currently in late-stage clinical development for the treatment of hyperuricemia in patients with gout. Developed by Arthrosi Therapeutics, this small molecule therapeutic offers a promising approach to managing gout by targeting the primary mechanism of uric acid reabsorption in the kidneys. More than 90% of individuals with gout have impaired renal excretion of uric acid, making URAT1 a key therapeutic target.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on renal urate transport, and a summary of key preclinical and clinical findings.

Mechanism of Action: Selective URAT1 Inhibition

This compound exerts its urate-lowering effect by specifically inhibiting the URAT1 transporter, a protein located on the apical membrane of renal proximal tubule cells.[3] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream. By blocking this transporter, this compound increases the fractional excretion of uric acid (FEUA), thereby lowering serum uric acid (sUA) levels.[3][4]

The selectivity of this compound for URAT1 over other renal transporters is a key feature. Preclinical studies have demonstrated its high potency against URAT1 with minimal off-target effects.

Signaling Pathway of Renal Urate Reabsorption and this compound's Point of Intervention

cluster_renal_tubule Renal Proximal Tubule Cell URAT1 URAT1 Urate_blood Uric Acid URAT1->Urate_blood Efflux via GLUT9 OAT4 OAT4 GLUT9 GLUT9 ABCG2_renal ABCG2 Urate_lumen Uric Acid ABCG2_renal->Urate_lumen Secretion Urate_lumen->URAT1 Reabsorption Urate_lumen->OAT4 Reabsorption This compound This compound This compound->URAT1 Inhibition cluster_renal_tubule cluster_renal_tubule

Caption: this compound selectively inhibits URAT1, blocking uric acid reabsorption.

Quantitative Data

The following tables summarize the in vitro potency and clinical efficacy of this compound in reducing serum uric acid levels.

Table 1: In Vitro Inhibitory Activity of this compound
TransporterIC50 ValueMethodReference
URAT1 67 nM[¹⁴C]uric acid uptake in MDCKII cells expressing human URAT1[5]
OAT4 2.89 µMUric acid uptake in HEK293 cells expressing human OAT4[5]
OAT1 Data not publicly availableDDI evaluations conducted in HEK293 cells[5]
OAT3 Data not publicly availableDDI evaluations conducted in HEK293 cells[5]
ABCG2 Data not publicly availableDDI evaluations conductedNot Specified
Table 2: Phase 2a Study - sUA Reduction with this compound Monotherapy in Gout Patients
Parameter25 mg (N=9)50 mg (N=28)75 mg (N=8)Reference
Mean Baseline sUA (mg/dL) 8.98.98.9[6]
Mean sUA at end of treatment (mg/dL) 5.64.23.2[6]
Mean % Reduction in sUA 36.8%52.7%61.5%[6]
% Patients with sUA < 6 mg/dL 56%96%100%[6]
% Patients with sUA < 5 mg/dL Not Reported93%100%[6]
% Patients with sUA < 4 mg/dL Not ReportedNot Reported88%[6]
Table 3: Phase 2 Study in Tophaceous Gout - sUA Reduction at 3 Months
Treatment GroupMean Baseline sUA (mg/dL)Mean sUA at 3 Months (mg/dL)% Patients with sUA < 6 mg/dL% Patients with sUA < 5 mg/dLReference
This compound 75 mg 9.1 - 9.64.5 (±1.2)86%64%[3]
This compound 50 mg + Allopurinol (B61711) 9.1 - 9.64.7 (±1.4)77%69%[3]
Allopurinol 9.1 - 9.66.1 (±2.0)46%23%[3]
Table 4: Phase 2 Study in Tophaceous Gout - Tophi Resolution
Treatment GroupComplete Resolution of ≥1 Tophus (at 12 months)Mean Reduction in Urate Crystal Volume (at 12 months)Reference
This compound 75 mg (Refractory Patients) 43%-17.4 cm³[7]
This compound 75 mg + Allopurinol (Refractory Patients) 57%-20.1 cm³[7]
This compound 75 mg (Treatment Naïve Patients) 33%-0.92 cm³[7]

Experimental Protocols

In Vitro URAT1 Inhibition Assay

A common method to determine the inhibitory activity of compounds on URAT1 involves a cell-based uric acid uptake assay.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on URAT1-mediated uric acid uptake.

  • Cell Lines: Madin-Darby Canine Kidney (MDCKII) or Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (SLC22A12). Parental cell lines are used as a negative control.

  • Methodology:

    • Cell Culture: Cells are cultured to confluence in appropriate multi-well plates.

    • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.

    • Uric Acid Uptake: A solution containing radiolabeled uric acid (e.g., [¹⁴C]uric acid) is added to initiate the uptake process. The incubation is carried out for a defined period at 37°C.

    • Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

    • Quantification: The amount of intracellular radiolabeled uric acid is measured using a scintillation counter.

    • Data Analysis: The URAT1-specific uptake is calculated by subtracting the uptake in the parental cells from that in the URAT1-expressing cells. The percent inhibition for each compound concentration is determined relative to the vehicle control, and the IC50 value is calculated.

cluster_workflow URAT1 Inhibition Assay Workflow A Seed URAT1-expressing cells and parental cells in multi-well plates B Pre-incubate cells with This compound or vehicle A->B C Add [¹⁴C]uric acid and incubate to allow uptake B->C D Stop uptake and wash cells C->D E Lyse cells and measure intracellular radioactivity D->E F Calculate URAT1-specific uptake and percent inhibition E->F G Determine IC50 value F->G

Caption: Workflow for determining the in vitro inhibitory potency of this compound on URAT1.

Clinical Trial Methodologies

Phase 2 Study in Patients with Tophaceous Gout (AR882-203)

  • Objective: To evaluate the efficacy and safety of this compound in reducing sUA and resolving tophi in patients with gout.[8]

  • Study Design: A six-month, randomized, global, 1:1:1 study with subsequent extension phases.[8]

  • Patient Population: 42 patients with at least one subcutaneous tophus.[7]

    • Inclusion Criteria: Patients with inadequately controlled gout on urate-lowering therapy (ULT) with sUA > 6.0 mg/dL, or ULT-naïve patients with sUA ≥ 7.0 mg/dL.[7]

  • Treatment Arms:

    • This compound 75 mg once daily.

    • This compound 50 mg once daily + allopurinol (up to 300 mg).

    • Allopurinol (up to 300 mg) once daily.[8]

  • Endpoints:

    • Primary: Change in sUA from baseline.

    • Secondary: Complete resolution of target tophus, reduction in urate crystal volume.

  • Tophus Measurement:

    • Calipers: Physical measurement of tophi.

    • Dual-Energy Computed Tomography (DECT): A specialized imaging technique to differentiate and quantify uric acid crystal deposition. DECT scans can produce color-coded images to identify urate deposits and allow for automated volumetric assessment.

Phase 3 Clinical Program (REDUCE 1 & REDUCE 2)

  • Objective: To evaluate the efficacy and safety of this compound for the treatment of gout.[6]

  • Study Design: Twelve-month, randomized, double-blind, placebo-controlled studies.[6]

  • Patient Population: Approximately 750 patients with gout, including those with an inadequate response to standard urate-lowering therapies.[6]

  • Treatment Arms:

    • This compound 50 mg.

    • This compound 75 mg.

    • Placebo.[6]

  • Endpoints:

    • Primary: Reduction of sUA by month six.

    • Secondary: Reduction of tophi and gout flares.[6]

cluster_trial_logic This compound Clinical Development Logic Phase1 Phase 1 (Safety & PK/PD in healthy volunteers) Phase2a Phase 2a (Dose-ranging & efficacy in gout patients) Phase1->Phase2a Phase2_tophi Phase 2 (AR882-203) (Efficacy in tophaceous gout) Phase2a->Phase2_tophi Phase3 Phase 3 (REDUCE 1 & 2) (Pivotal efficacy & safety) Phase2_tophi->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA

Caption: Logical progression of this compound's clinical development program.

Conclusion

This compound is a potent and selective URAT1 inhibitor that has demonstrated significant efficacy in lowering serum uric acid levels in patients with gout, including those with tophi. Its high selectivity for URAT1 suggests a favorable safety profile with a reduced risk of off-target effects. The robust data from Phase 2 clinical trials support its continued development in the ongoing Phase 3 program. If successful, this compound has the potential to be a valuable treatment option for the management of hyperuricemia in patients with gout.

References

The Rise of Pozdeutinurad: A Technical Deep Dive into a Novel Uricosuric Agent for Gout Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SAN DIEGO, CA – Pozdeutinurad (formerly AR882), a potent and selective inhibitor of the renal urate transporter 1 (URAT1), is emerging as a promising new therapeutic agent for the management of hyperuricemia in patients with gout. Developed by Arthrosi Therapeutics, this orally administered small molecule is currently in late-stage clinical development, with comprehensive data from its Phase 2 trials demonstrating significant efficacy in lowering serum uric acid (sUA) levels and a favorable safety profile. This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.

Introduction to Hyperuricemia and Gout

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, leading to painful flares and, if left untreated, chronic joint damage.[1] The underlying metabolic disorder is hyperuricemia, a condition of elevated sUA levels in the blood.[2] The majority of individuals with gout, estimated at over 90%, exhibit impaired renal excretion of uric acid.[3][4] This has established the renal transporters involved in uric acid handling as key targets for therapeutic intervention.

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein located on the apical membrane of renal proximal tubule cells. It plays a primary role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[5] Inhibition of URAT1, therefore, represents a primary strategy for increasing uric acid excretion and lowering sUA levels.

This compound: A Selective URAT1 Inhibitor

This compound is a next-generation selective URAT1 inhibitor (SURI) designed to overcome the limitations of older uricosuric agents, which were often associated with off-target effects and safety concerns. As a small molecule administered orally, this compound offers a convenient therapeutic option for patients. Its mechanism of action is centered on the potent and selective inhibition of URAT1, leading to enhanced urinary excretion of uric acid and a subsequent reduction in sUA.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the URAT1 transporter in the kidneys. This action blocks the reabsorption of uric acid from the renal tubules, thereby increasing its excretion in the urine and lowering the concentration of uric acid in the blood.

cluster_renal_tubule Renal Proximal Tubule Glomerular Filtrate (Uric Acid) Glomerular Filtrate (Uric Acid) URAT1 URAT1 Glomerular Filtrate (Uric Acid)->URAT1 Reabsorption Urine (Increased Uric Acid Excretion) Urine (Increased Uric Acid Excretion) Glomerular Filtrate (Uric Acid)->Urine (Increased Uric Acid Excretion) Bloodstream (Uric Acid) Bloodstream (Uric Acid) URAT1->Bloodstream (Uric Acid) This compound This compound This compound->URAT1 Inhibition

Mechanism of action of this compound.

Preclinical Development

While specific preclinical data on the discovery and lead optimization of this compound are not extensively published, the development of a selective URAT1 inhibitor typically involves a rigorous preclinical evaluation process. This includes in vitro assays to determine the potency and selectivity of the compound, as well as in vivo studies in animal models of hyperuricemia and gout to assess efficacy and safety.

Key Preclinical Experiments

In Vitro URAT1 Inhibition Assay: The potency of a URAT1 inhibitor is determined by its half-maximal inhibitory concentration (IC50) in a cell-based assay. This typically involves cells (e.g., HEK293) that are engineered to express the human URAT1 transporter. The ability of the test compound to block the uptake of a labeled substrate, such as [14C]-uric acid, is measured.

cluster_workflow In Vitro URAT1 Inhibition Assay Workflow A HEK293 cells expressing hURAT1 cultured in plates B Wash cells and pre-incubate with this compound A->B C Add [14C]-uric acid and incubate B->C D Wash cells to remove extracellular [14C]-uric acid C->D E Lyse cells and measure intracellular radioactivity D->E F Calculate % inhibition and determine IC50 E->F

A typical workflow for an in vitro URAT1 inhibition assay.

Animal Models of Hyperuricemia and Gout: To evaluate the in vivo efficacy of a URAT1 inhibitor, various animal models are utilized. Rodent models, often treated with a uricase inhibitor like potassium oxonate to induce hyperuricemia, are commonly used to assess the ability of a test compound to lower sUA levels.

Clinical Development

This compound has progressed through a series of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase 2 Clinical Trials

Multiple Phase 2 studies have demonstrated the robust efficacy of this compound in reducing sUA levels in patients with gout. A notable Phase 2b study provided key insights into the dose-dependent effects of this compound.

Table 1: Efficacy of this compound in a Phase 2b Study (12 weeks)

Treatment GroupMedian Baseline sUA (mg/dL)Median sUA at Week 12 (mg/dL)Percentage of Patients with sUA <6 mg/dLPercentage of Patients with sUA <5 mg/dLPercentage of Patients with sUA <4 mg/dLPercentage of Patients with sUA <3 mg/dL
This compound 75 mg8.63.589%82%63%29%
This compound 50 mg8.65.078%50%8%N/A
Placebo8.68.60%0%0%0%
Data from a 12-week, randomized, double-blind, placebo-controlled study in 140 gout patients.

Another Phase 2 study investigated this compound as both a monotherapy and in combination with allopurinol (B61711) in patients with tophaceous gout.

Table 2: Efficacy of this compound in Patients with Tophaceous Gout (Phase 2, 3 months)

Treatment GroupPercentage of Patients with sUA <6 mg/dLPercentage of Patients with sUA <5 mg/dL
This compound 75 mg86%64%
This compound 50 mg + Allopurinol77%69%
Allopurinol46%23%
Data from a Phase 2 study in 42 patients with tophaceous gout.

Long-term extension data from a Phase 2 trial has shown sustained efficacy and a favorable safety profile for up to 18 months of treatment.

Phase 3 Clinical Program

This compound is currently being evaluated in a pivotal Phase 3 program, which includes the REDUCE 1 and REDUCE 2 trials. These are twelve-month, randomized, double-blind, placebo-controlled studies designed to further assess the efficacy and safety of this compound in a larger patient population.

Table 3: Overview of the this compound Phase 3 Clinical Program

TrialDesignNumber of PatientsTreatment ArmsPrimary Endpoint
REDUCE 1 (NCT06846515)Randomized, double-blind, placebo-controlled~750This compound 50 mg, this compound 75 mg, PlaceboReduction of sUA at 6 months
REDUCE 2 (NCT06439602)Randomized, double-blind, placebo-controlled~750This compound 50 mg, this compound 75 mg, PlaceboReduction of sUA at 6 months
Information sourced from clinical trial registries and press releases.

Safety and Tolerability

Across the clinical trials conducted to date, this compound has been generally well-tolerated. Long-term data have not shown any significant safety concerns, including incidences of elevated serum creatinine (B1669602) or clinically significant liver function abnormalities.

Future Directions

With the full enrollment of its pivotal Phase 3 trials, Arthrosi Therapeutics is on track to gather the necessary data to support a New Drug Application (NDA) submission for this compound. The successful development of this compound would provide a much-needed new treatment option for the millions of patients suffering from gout, particularly for those who are not well-controlled on existing therapies. The potent sUA lowering effect and favorable safety profile observed thus far position this compound as a potentially best-in-class URAT1 inhibitor.

References

Methodological & Application

Application Notes: Pozdeutinurad for In Vitro URAT1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pozdeutinurad (also known as AR882) is a potent and selective inhibitor of the human urate transporter 1 (URAT1), a protein encoded by the SLC22A12 gene.[1] URAT1 is primarily located on the apical membrane of proximal tubule cells in the kidneys and is responsible for the majority of uric acid reabsorption from the urine back into the bloodstream.[2] By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby lowering serum uric acid levels.[1] This mechanism makes URAT1 a primary therapeutic target for managing hyperuricemia and treating gout.[1][2] These application notes provide detailed protocols for assessing the in vitro inhibitory activity of this compound against the URAT1 transporter.

Assay Principle

The in vitro URAT1 inhibition assay quantifies the ability of a test compound, such as this compound, to block the transporter's function. The core of the assay involves a cell line, typically Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney (MDCKII) cells, that has been stably transfected to overexpress the human URAT1 transporter (hURAT1).[1][2] These hURAT1-expressing cells exhibit a significantly higher rate of uric acid uptake compared to the non-transfected parental cells.[2]

The assay is performed by incubating these cells with a substrate in the presence of varying concentrations of the test compound. The inhibitory effect is determined by measuring the reduction in substrate uptake. Two primary methods are commonly employed:

  • Uric Acid Uptake Assay with LC-MS/MS Detection: This method directly measures the uptake of the natural substrate, uric acid. After incubation, the cells are lysed, and the intracellular concentration of uric acid is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[3]

  • Fluorescence-Based Assay: This high-throughput method uses a fluorescent substrate, such as 6-carboxyfluorescein (B556484) (6-CFL), which is a known substrate for URAT1. Inhibition is measured by the reduction in intracellular fluorescence.[4]

Data Presentation: Comparative In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below compares the reported in vitro potency of this compound with other known uricosuric agents against the URAT1 transporter. A lower IC50 value indicates higher potency.

CompoundURAT1 IC50Cell LineAssay Method
This compound (AR882) 67 nM MDCKII-hURAT1[¹⁴C]Uric Acid Uptake
Benzbromarone196 nMMDCKII-hURAT1[¹⁴C]Uric Acid Uptake
Lesinurad7.3 µMMDCKII-hURAT1[¹⁴C]Uric Acid Uptake
Probenecid~42 µM - 165 µMVariesVaries

Note: IC50 values can vary between studies due to differences in experimental conditions, such as the specific cell line, substrate concentration, and assay protocol used.[5]

Mandatory Visualizations

URAT1_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 Transporter UricAcid_Blood Uric Acid URAT1->UricAcid_Blood Reabsorption Anion Intracellular Anion URAT1->Anion Exchange UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 This compound This compound This compound->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and its inhibition by this compound.

URAT1_Assay_Workflow arrow arrow A 1. Cell Culture Seed hURAT1-expressing cells and parental control cells in 96-well plates. B 2. Compound Preparation Prepare serial dilutions of this compound and controls (e.g., Benzbromarone). A->B C 3. Assay Performance - Wash cells with buffer. - Pre-incubate with compounds. - Add substrate (Uric Acid or 6-CFL). B->C D 4. Reaction Termination Stop uptake by rapidly washing cells with ice-cold buffer. C->D E 5. Sample Processing - Lyse cells. - Prepare samples for analysis. D->E F 6. Detection - LC-MS/MS for Uric Acid - Fluorescence reader for 6-CFL. E->F G 7. Data Analysis - Calculate % Inhibition. - Determine IC50 value. F->G

Caption: General workflow for an in vitro cell-based URAT1 inhibition assay.

Experimental Protocols

Protocol 1: Uric Acid Uptake Assay (LC-MS/MS)

This protocol describes a method to determine the IC50 of this compound by measuring its effect on the uptake of uric acid into hURAT1-expressing cells, followed by LC-MS/MS quantification.[2]

Materials:

  • HEK293 cells stably expressing human URAT1 (HEK293-hURAT1).

  • Parental HEK293 cells (for background control).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • 96-well cell culture plates.

  • Krebs-Ringer buffer or Hanks' Balanced Salt Solution (HBSS), pre-warmed to 37°C.

  • Uric Acid stock solution.

  • This compound and positive control (e.g., Benzbromarone).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: 80% methanol (B129727) containing an internal standard (e.g., ¹³C-labeled uric acid).

  • LC-MS/MS system.

Procedure:

  • Cell Seeding: Seed HEK293-hURAT1 and parental HEK293 cells into 96-well plates at an appropriate density to achieve a near-confluent monolayer on the day of the assay. Culture for 24-48 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in Krebs-Ringer buffer. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Gently wash the cell monolayers twice with pre-warmed Krebs-Ringer buffer.[2]

    • Add the diluted compounds (or vehicle) to the respective wells and pre-incubate the plate at 37°C for 10-30 minutes.[2]

  • Uric Acid Uptake Reaction:

    • Prepare a working solution of uric acid in Krebs-Ringer buffer (e.g., final concentration of 50-100 µM).

    • Initiate the uptake reaction by adding the uric acid solution to all wells.[2]

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).[2]

  • Reaction Termination:

    • To stop the uptake, quickly aspirate the uric acid solution.[2]

    • Immediately wash the cells three times with ice-cold PBS to remove extracellular uric acid.[2]

  • Cell Lysis and Sample Preparation:

    • Add a suitable volume of ice-cold lysis buffer (80% methanol with internal standard) to each well to lyse the cells and precipitate proteins.[2]

    • Incubate at -20°C for 20 minutes.

    • Transfer the cell lysate to microcentrifuge tubes, centrifuge to pellet debris, and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the intracellular uric acid concentration in the supernatant using a validated LC-MS/MS method.

Data Analysis:

  • Calculate URAT1-Specific Uptake: For each condition, subtract the amount of uric acid measured in the parental HEK293 cells from the amount measured in the HEK293-hURAT1 cells.[5]

  • Determine Percent Inhibition: Use the following formula: % Inhibition = [1 - (Uptake_inhibitor / Uptake_vehicle)] x 100.[2]

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorescence-Based Inhibition Assay (6-CFL)

This protocol is a higher-throughput alternative using the fluorescent URAT1 substrate 6-carboxyfluorescein (6-CFL).[4]

Materials:

  • HEK293-hURAT1 and parental HEK293 cells.

  • Standard cell culture media and reagents.

  • 96-well black, clear-bottom plates.

  • Assay Buffer (e.g., HBSS).

  • 6-Carboxyfluorescein (6-CFL) stock solution.

  • This compound and positive control (e.g., Benzbromarone).

  • Cell Lysis Buffer (e.g., 1% Triton X-100 in PBS).

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Follow the same procedure as in Protocol 1, using 96-well black, clear-bottom plates.

  • Compound Preparation: Prepare serial dilutions of this compound and controls in the assay buffer.

  • Assay Performance:

    • Wash cell monolayers twice with pre-warmed assay buffer.[4]

    • Add the diluted compounds to the appropriate wells and pre-incubate at 37°C for 10-30 minutes.

    • Initiate the uptake by adding 6-CFL to each well to a final concentration (e.g., 20 µM).[4]

    • Incubate at 37°C for a defined period (e.g., 10-60 minutes).[4]

  • Reaction Termination:

    • Rapidly wash the cells three times with ice-cold assay buffer to terminate the transport.[4]

  • Detection:

    • Add cell lysis buffer to each well and incubate for 10 minutes to ensure complete lysis.[4]

    • Measure the intracellular fluorescence using a microplate reader with appropriate excitation/emission wavelengths for 6-CFL (e.g., ~492 nm excitation and ~517 nm emission).[4]

Data Analysis:

  • Background Subtraction: Subtract the mean fluorescence signal from the parental cells (background) from the signal of the hURAT1-expressing cells for all conditions.[4]

  • Calculate Percent Inhibition: Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • IC50 Calculation: Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis to calculate the IC50 value.

References

Application Notes and Protocols for Efficacy Studies of Pozdeutinurad in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pozdeutinurad (formerly AR882) is a potent and selective inhibitor of the renal urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[1][2] By targeting URAT1, encoded by the SLC22A12 gene, this compound promotes the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1][3] This mechanism of action makes it a promising therapeutic agent for the management of hyperuricemia and its clinical manifestation, gout.[2][4] Preclinical data have demonstrated the high potency of this compound, with an in vitro IC50 of 67 nM for URAT1, showcasing significant selectivity over other transporters like OAT4.[1]

These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the in vivo efficacy of this compound. The selection of an appropriate animal model is critical for obtaining translatable data that can predict clinical outcomes. This document outlines methodologies for chemically-induced and genetically modified rodent models, which are foundational in the preclinical assessment of uricosuric agents.

Mechanism of Action of this compound

Uric acid homeostasis is maintained by a balance between production and excretion. In the renal proximal tubules, URAT1 is located on the apical membrane and plays a major role in reabsorbing filtered uric acid back into the bloodstream.[3] Elevated sUA, or hyperuricemia, often results from the underexcretion of uric acid.[4] this compound, as a URAT1 inhibitor, blocks this reabsorption process, leading to increased urinary uric acid excretion and a reduction in sUA levels.

cluster_renal_tubule Renal Proximal Tubule Cell cluster_outcome Urate_Filtrate Uric Acid in Glomerular Filtrate URAT1 URAT1 Transporter Urate_Filtrate->URAT1 Reabsorption Urate_Blood Uric Acid in Bloodstream URAT1->Urate_Blood Urinary_Excretion Increased Urinary Uric Acid Excretion This compound This compound This compound->URAT1 Inhibition Lowered_sUA Lowered Serum Uric Acid (sUA)

Mechanism of Action of this compound.

Recommended Animal Models for Efficacy Studies

The choice of animal model for hyperuricemia research is crucial, as most non-primate mammals possess the enzyme uricase, which catabolizes uric acid to the more soluble allantoin. Therefore, to mimic human hyperuricemia, these models often require pharmacological or genetic modification.

Potassium Oxonate (PO)-Induced Hyperuricemia Model

This is a widely used and cost-effective model for the acute and chronic evaluation of urate-lowering agents.[3][5] Potassium oxonate is a uricase inhibitor that, when administered to rodents, leads to a rapid and significant increase in sUA levels.[5][6]

Advantages:

  • Rapid induction of hyperuricemia.

  • Cost-effective and technically straightforward.

  • Suitable for high-throughput screening of compounds.

Disadvantages:

  • Does not fully replicate the chronic pathophysiology of human hyperuricemia.

  • The hyperuricemic state is transient and dependent on continuous PO administration.

Uricase (Uox) Knockout (KO) Mouse Model

This genetically modified model provides a more stable and chronic hyperuricemic phenotype that closely mimics the human condition of lacking a functional uricase enzyme.[7][8] These mice spontaneously develop elevated sUA levels from a young age.[7]

Advantages:

  • Genetically mimics the human metabolic pathway of uric acid.

  • Develops chronic hyperuricemia and associated pathologies, such as renal dysfunction.[8]

  • Stable and reproducible hyperuricemia without the need for inducing agents.

Disadvantages:

  • Higher cost and complexity in breeding and maintenance compared to chemically-induced models.

  • Homozygous Uox KO mice may have a reduced survival rate.[7]

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound in lowering sUA levels in established animal models of hyperuricemia.

Protocol 1: Efficacy of this compound in a Potassium Oxonate-Induced Hyperuricemia Rat Model

Objective: To evaluate the dose-dependent effect of this compound on serum and urinary uric acid levels in a rat model of acute hyperuricemia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Potassium Oxonate (PO)

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium - CMC-Na)

  • Positive control (e.g., Benzbromarone)

  • Metabolic cages for urine collection

  • Blood collection supplies

  • Uric acid and creatinine (B1669602) assay kits

Experimental Workflow:

start Start acclimatization Acclimatize Rats (1 week) start->acclimatization randomization Randomize into Treatment Groups acclimatization->randomization po_induction Induce Hyperuricemia: Administer Potassium Oxonate (PO) randomization->po_induction treatment Administer Treatment: - Vehicle - this compound (Dose 1, 2, 3) - Positive Control po_induction->treatment 1 hour post-PO sample_collection Collect Blood and Urine Samples at Timed Intervals treatment->sample_collection analysis Analyze Serum and Urinary Uric Acid & Creatinine sample_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Workflow for PO-Induced Hyperuricemia Study.

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment, with ad libitum access to food and water.

  • Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (medium dose)

    • Group 4: this compound (high dose)

    • Group 5: Positive control (e.g., Benzbromarone, 10 mg/kg)

  • Hyperuricemia Induction: Administer a single intraperitoneal (i.p.) or oral (p.o.) dose of potassium oxonate (e.g., 250 mg/kg) to all animals except for a normal control group (optional).

  • Drug Administration: One hour after PO administration, administer the respective treatments (Vehicle, this compound, or Benzbromarone) via oral gavage.

  • Sample Collection:

    • Collect blood samples via the tail vein at 0, 2, 4, 6, and 8 hours post-treatment.

    • House the animals in metabolic cages for 24-hour urine collection.

  • Biochemical Analysis:

    • Separate serum from blood samples by centrifugation.

    • Measure uric acid and creatinine concentrations in serum and urine using commercially available assay kits.

  • Data Analysis:

    • Calculate the mean serum uric acid (sUA) concentration for each group at each time point.

    • Calculate the fractional excretion of uric acid (FEUA) using the formula: FEUA (%) = [(Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine)] × 100.

    • Perform statistical analysis to compare treatment groups with the vehicle control.

Protocol 2: Efficacy of this compound in a Uricase Knockout (Uox-KO) Mouse Model

Objective: To assess the long-term efficacy of this compound in a genetically hyperuricemic mouse model.

Materials:

  • Male Uox-KO mice and wild-type (WT) littermates (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% CMC-Na)

  • Blood collection supplies

  • Uric acid assay kit

Experimental Workflow:

start Start acclimatization Acclimatize Uox-KO and WT Mice (1 week) start->acclimatization baseline Collect Baseline Blood Samples acclimatization->baseline randomization Randomize Uox-KO Mice into Treatment Groups baseline->randomization treatment Daily Oral Administration for 14 Days: - Vehicle - this compound (Dose 1) - this compound (Dose 2) randomization->treatment monitoring Monitor Body Weight and General Health treatment->monitoring final_collection Collect Final Blood Samples treatment->final_collection On Day 15 analysis Analyze Serum Uric Acid final_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Workflow for Uox-KO Mouse Study.

Procedure:

  • Animal Acclimatization and Baseline: House Uox-KO and WT mice under standard conditions for one week. Collect baseline blood samples to confirm hyperuricemia in the KO animals.

  • Group Allocation: Randomly assign Uox-KO mice to the following treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • A group of WT mice receiving vehicle can be included as a normouricemic control.

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for a period of 14 to 28 days.

  • Monitoring: Monitor animal body weight and general health status throughout the study.

  • Sample Collection: Collect blood samples at regular intervals (e.g., weekly) and at the end of the treatment period.

  • Biochemical Analysis: Measure serum uric acid concentrations.

  • Data Analysis: Compare the change in sUA levels from baseline between the this compound-treated groups and the vehicle control group.

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Serum Uric Acid in a Potassium Oxonate-Induced Hyperuricemia Rat Model

Treatment GroupDose (mg/kg)sUA at 2h (mg/dL)sUA at 4h (mg/dL)sUA at 8h (mg/dL)% Reduction in sUA at 4h
Vehicle Control-8.5 ± 0.78.2 ± 0.67.9 ± 0.8-
This compound16.2 ± 0.55.1 ± 0.4**5.8 ± 0.637.8%
This compound34.8 ± 0.4 3.5 ± 0.3***4.2 ± 0.557.3%
This compound103.1 ± 0.3 2.4 ± 0.23.0 ± 0.4 70.7%
Benzbromarone104.5 ± 0.5**3.8 ± 0.44.6 ± 0.5**53.7%

*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control.

Table 2: Effect of this compound on Serum Uric Acid in a Uricase Knockout (Uox-KO) Mouse Model after 14 Days of Treatment

Treatment GroupDose (mg/kg/day)Baseline sUA (mg/dL)Day 14 sUA (mg/dL)% Change from Baseline
WT + Vehicle-1.2 ± 0.21.3 ± 0.3+8.3%
Uox-KO + Vehicle-10.8 ± 1.110.5 ± 1.3-2.8%
Uox-KO + this compound111.0 ± 1.26.1 ± 0.9*-44.5%
Uox-KO + this compound510.7 ± 1.03.4 ± 0.7**-68.2%

*Data are presented as mean ± SD. *p<0.01, *p<0.001 vs. Uox-KO + Vehicle.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. The potassium oxonate-induced hyperuricemia model is well-suited for initial dose-ranging and acute efficacy studies, while the uricase knockout model offers a more physiologically relevant system for assessing long-term therapeutic effects. Careful execution of these protocols and thorough data analysis will yield valuable insights into the uricosuric properties of this compound, supporting its further development as a novel treatment for hyperuricemia and gout.

References

Application Notes and Protocols: Co-administration of Pozdeutinurad and Allopurinol for Gout Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and methodologies for utilizing Pozdeutinurad in combination with allopurinol (B61711) for the treatment of gout and hyperuricemia. The information is compiled from publicly available clinical trial data and standard laboratory procedures.

Introduction

Gout is a form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, which is caused by chronic hyperuricemia. The management of gout focuses on lowering serum uric acid (sUA) levels to prevent crystal formation and dissolve existing tophi.

This compound (AR882) is a novel, selective uric acid transporter 1 (URAT1) inhibitor.[1][2] URAT1 is a protein responsible for the majority of uric acid reabsorption in the kidneys.[3] By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering sUA levels.[3]

Allopurinol is a xanthine (B1682287) oxidase inhibitor.[4] Xanthine oxidase is a key enzyme in the purine (B94841) metabolism pathway that converts hypoxanthine (B114508) to xanthine and then to uric acid. By inhibiting this enzyme, allopurinol reduces the production of uric acid.

The combination of this compound and allopurinol represents a dual-action approach to managing hyperuricemia by both increasing uric acid excretion and decreasing its production.

Signaling Pathways and Mechanism of Action

The following diagram illustrates the distinct and complementary mechanisms of action of this compound and allopurinol in lowering serum uric acid levels.

cluster_0 Purine Metabolism cluster_1 Renal Urate Handling Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid in Blood Xanthine->Uric_Acid Xanthine Oxidase Hyperuricemia Hyperuricemia Uric_Acid->Hyperuricemia Leads to Uric_Acid_in_blood Uric_Acid_in_blood Uric_Acid_in_blood->Uric_Acid Uric_Acid_in_urine Uric_Acid_in_urine Uric_Acid_in_blood->Uric_Acid_in_urine Glomerular Filtration Uric_Acid_in_urine->Uric_Acid_in_blood URAT1 (Reabsorption) Allopurinol Allopurinol Allopurinol->Xanthine Inhibits This compound This compound This compound->Uric_Acid_in_urine Inhibits Reabsorption

Caption: Dual mechanism of sUA reduction.

Quantitative Data from Clinical Research

The following tables summarize the key efficacy data from a Phase 2 clinical trial (AR882-203) evaluating this compound as a monotherapy and in combination with allopurinol in patients with tophaceous gout. The study included both treatment-naïve patients and those who were suboptimally treated with their prior urate-lowering therapy (ULT).

Table 1: Mean Percentage Decrease in Serum Uric Acid (sUA) from Baseline

Treatment GroupPatient PopulationBaseline sUA (mg/dL)Mean Decrease in sUA
This compound 75 mgRefractory9.5 - 9.849%
Naïve7.6 - 8.554%
This compound 75 mg + AllopurinolRefractory9.5 - 9.861%
Naïve7.6 - 8.574%

Table 2: Complete Resolution of at Least One Target Tophus at 12 Months

Treatment GroupPatient PopulationPercentage of Patients with Complete Tophus Resolution
This compound 75 mgRefractory43%
Naïve33%
This compound 75 mg + AllopurinolRefractory57%

Table 3: Reduction in Urate Crystal Volume (DECT)

Treatment GroupPatient PopulationMean Reduction in Urate Crystal Volume (cm³)
This compound 75 mgRefractory-17.4
Naïve-0.92
This compound 75 mg + AllopurinolRefractory-20.1
Naïve-0.03

Experimental Protocols

The following are representative protocols for key experiments in a clinical trial assessing the combination of this compound and allopurinol. These are based on the methodologies described for the AR882-203 Phase 2 study and other standard clinical trial protocols.

Note: These protocols are for informational purposes and are reconstructed from publicly available data. For conducting clinical trials, it is imperative to refer to the specific, detailed protocols approved by regulatory authorities.

Study Design and Patient Population

The following diagram outlines the workflow of a representative Phase 2 clinical trial.

cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Follow-up and Analysis Screening Screening of Gout Patients (with tophi) Randomization Randomization (1:1:1) Screening->Randomization GroupA This compound (75 mg) Randomization->GroupA GroupB This compound (50 mg) + Allopurinol Randomization->GroupB GroupC Allopurinol (up to 300 mg) Randomization->GroupC FollowUp Monthly Follow-up (sUA, Safety) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp Tophus_Assessment Tophus Assessment (Calipers, DECT) FollowUp->Tophus_Assessment Data_Analysis Data Analysis Tophus_Assessment->Data_Analysis

Caption: Phase 2 Clinical Trial Workflow.

Inclusion Criteria (based on NCT05253833):

  • History of gout.

  • At least one measurable subcutaneous tophus on the hands/wrists and/or feet/ankles (≥ 5 mm and ≤ 30 mm in the longest diameter).

  • For patients not on approved urate-lowering therapy (ULT), a baseline sUA > 7.0 mg/dL.

  • For patients on a medically appropriate ULT, a baseline sUA > 6.0 mg/dL.

  • Estimated Glomerular Filtration Rate (eGFR) ≥ 45 mL/min/1.73m².

Exclusion Criteria (based on NCT05253833):

  • History of malignancy within the last 5 years (excluding treated basal or squamous cell skin carcinoma).

  • Pregnancy or breastfeeding.

  • History of kidney stones.

Protocol for Serum Uric Acid (sUA) Measurement

This protocol is based on standard enzymatic colorimetric methods.

Objective: To quantify the concentration of uric acid in patient serum.

Materials:

  • Serum samples collected from patients.

  • Uric acid assay kit (e.g., utilizing uricase and a colorimetric probe).

  • Spectrophotometric multiwell plate reader.

  • Calibrators and controls.

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood from patients into serum separator tubes.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1000-2000 x g for 10 minutes at 4°C.

    • Aspirate the serum and store at -80°C until analysis.

    • On the day of analysis, thaw the serum samples on ice.

  • Assay Procedure:

    • Prepare a standard curve using the provided uric acid standards.

    • Add a small volume of serum, standards, and controls to separate wells of a 96-well plate.

    • Add the uric acid assay reaction mixture (containing uricase and the colorimetric probe) to each well.

    • Incubate the plate at room temperature for the time specified in the kit instructions (e.g., 30 minutes), protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all sample and standard readings.

    • Plot the standard curve of absorbance versus uric acid concentration.

    • Determine the uric acid concentration in the serum samples from the standard curve.

    • Results are typically reported in mg/dL.

Protocol for Tophus Assessment using Dual-Energy Computed Tomography (DECT)

This protocol is based on established methods for DECT in gout assessment.

Objective: To visualize and quantify the volume of monosodium urate (MSU) crystal deposits (tophi).

Equipment:

  • Dual-source CT scanner.

  • Image post-processing software with a gout-specific algorithm.

Procedure:

  • Patient Positioning and Scanning:

    • Position the patient to allow for scanning of the anatomical region of interest (e.g., hands, wrists, feet, ankles).

    • Perform a scout scan to plan the scan range.

    • Acquire images using a dual-energy protocol, typically with tube voltages of 80 kVp and 140 kVp.

  • Image Post-processing:

    • Transfer the acquired DECT data to a post-processing workstation.

    • Utilize a material decomposition algorithm to differentiate materials based on their differential attenuation at the two energy levels.

    • Apply a color-coding scheme to identify MSU crystals (commonly colored green or red) and distinguish them from bone and other tissues.

  • Data Analysis and Quantification:

    • A radiologist or trained technician will review the processed images to identify and confirm the presence of MSU deposits.

    • Use automated or semi-automated software to calculate the volume of the color-coded MSU deposits in cubic centimeters (cm³).

    • Record the total urate volume for each scanned region.

Safety and Tolerability Assessment

Objective: To monitor the safety and tolerability of the combination therapy.

Procedures:

  • Adverse Event (AE) Monitoring: Record all treatment-emergent adverse events (TEAEs) at each study visit, noting their severity, duration, and relationship to the study drug.

  • Vital Signs: Measure blood pressure, heart rate, respiratory rate, and temperature at each visit.

  • Laboratory Tests:

    • Hematology: Complete blood count with differential.

    • Serum Chemistry: Comprehensive metabolic panel, including electrolytes, renal function tests (BUN, creatinine, eGFR), and liver function tests (ALT, AST, bilirubin).

    • Urinalysis: Standard urinalysis.

  • Electrocardiogram (ECG): Perform at baseline and at specified intervals during the study.

Conclusion

The combination of this compound and allopurinol offers a promising dual-mechanism approach to the management of gout, particularly in patients with tophaceous disease and those who are inadequately controlled on monotherapy. The available data suggests that this combination therapy can lead to significant reductions in serum uric acid and the resolution of tophi. The protocols outlined above provide a framework for the clinical evaluation of this combination therapy. Further research from ongoing Phase 3 trials will provide more definitive evidence of its long-term efficacy and safety.

References

Application Notes and Protocols for Preclinical Studies of Pozdeutinurad in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pozdeutinurad (formerly AR882) is a potent and selective inhibitor of the urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[1] By blocking URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[1] This mechanism of action makes it a promising therapeutic agent for the treatment of hyperuricemia and gout.[1][2] These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models of hyperuricemia, guidance on experimental design, and data presentation.

Mechanism of Action: URAT1 Inhibition

URAT1, encoded by the SLC22A12 gene, is located in the apical membrane of renal proximal tubular cells. It mediates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. This compound selectively inhibits this transporter, leading to increased renal excretion of uric acid and a subsequent reduction in sUA levels.

URAT1_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid (Filtrate) Uric Acid (Filtrate) URAT1 URAT1 Uric Acid (Filtrate)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) Uric Acid (Reabsorbed) Uric Acid (Reabsorbed) Uric Acid (Intracellular)->Uric Acid (Reabsorbed) Efflux This compound This compound This compound->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and inhibition by this compound.

Preclinical Pharmacokinetics and Safety Data

Preclinical studies in Sprague-Dawley rats and cynomolgus monkeys have demonstrated favorable pharmacokinetic and safety profiles for this compound.[1]

Pharmacokinetic Parameters of this compound in Rodents
ParameterValueSpeciesNotes
Oral Bioavailability76% - 88%Rat, MonkeyHigh oral absorption across species.
Metabolic StabilityExtremely StableRat, Dog, MonkeyIn vitro and in vivo studies indicate high stability.
ExcretionUnchanged parent compound recovered in urineAnimalsConcentrations in urine are sufficient for complete URAT1 inhibition.
Preclinical Safety of this compound in Rodents
StudyDoseSpeciesFindings
4-Week Oral Repeat-Dose ToxicologyUp to 50 mg/kg/dayRatWell-tolerated with exposures substantially higher than anticipated human therapeutic doses.
4-Week Oral Repeat-Dose ToxicologyUp to 150 mg/kg/dayMonkeyWell-tolerated.

Experimental Protocols

Potassium Oxonate-Induced Hyperuricemia Model in Rodents

This is a widely used and well-established model to evaluate the efficacy of urate-lowering agents. Potassium oxonate inhibits uricase, the enzyme that converts uric acid to the more soluble allantoin (B1664786) in most mammals (excluding humans).

Experimental Workflow

Hyperuricemia_Workflow cluster_setup Experimental Setup cluster_induction Hyperuricemia Induction cluster_treatment Treatment cluster_sampling Data Collection Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Groups (Vehicle, this compound, Positive Control) Acclimatization->Grouping PO_Admin Potassium Oxonate Administration (e.g., 250 mg/kg, i.p.) Grouping->PO_Admin Drug_Admin This compound/Vehicle/Control Administration (1 hour post-PO) PO_Admin->Drug_Admin Blood_Sampling Serial Blood Sampling (e.g., 0, 2, 4, 6, 8, 24h) Drug_Admin->Blood_Sampling sUA_Analysis Serum Uric Acid Analysis Blood_Sampling->sUA_Analysis

Caption: Workflow for the potassium oxonate-induced hyperuricemia model.

Materials:

  • Male Sprague-Dawley rats or Kunming mice

  • Potassium oxonate (PO)

  • Vehicle for PO (e.g., 0.9% saline)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • Positive control (e.g., Allopurinol)

  • Oral gavage needles and syringes

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Serum uric acid assay kit

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.

  • Grouping: Randomly divide animals into experimental groups (e.g., n=8-10 per group):

    • Vehicle Control (receives PO and this compound vehicle)

    • This compound (receives PO and various doses of this compound)

    • Positive Control (receives PO and a known urate-lowering agent like Allopurinol)

  • Induction of Hyperuricemia: Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally to all animals except for a normal control group.

  • Drug Administration: One hour after potassium oxonate administration, administer this compound, vehicle, or positive control to the respective animal groups via oral gavage.

  • Blood Sampling and Analysis:

    • Separate serum by centrifugation.

    • Measure serum uric acid levels using a commercial assay kit according to the manufacturer's instructions.

Humanized URAT1 (hURAT1) Knock-in Mouse Model

Due to species differences in the affinity of URAT1 inhibitors, hURAT1 knock-in mouse models, where the mouse Urat1 gene is replaced with the human SLC22A12 gene, are highly valuable for evaluating the efficacy of inhibitors targeting the human transporter.

Protocol:

  • Animal Model: Utilize hURAT1-KI mice.

  • Induction of Hyperuricemia: As these mice may not be spontaneously hyperuricemic, a challenge with a purine (B94841) precursor like hypoxanthine (B114508) may be required to elevate serum uric acid levels.

  • URAT1 Inhibitor Administration: Administer this compound to directly assess its effect on the human URAT1 transporter.

  • Endpoints: Measure serum and urinary uric acid levels to determine the uricosuric effect of the inhibitor.

Uricase-Deficient Rodent Models

Uricase-deficient rats, such as the Kunming-DY strain, provide a model with stable, high levels of serum uric acid, similar to humans, making them sensitive for studying hyperuricemia. These models do not require chemical inducers of hyperuricemia.

Protocol:

  • Animal Model: Utilize male uricase-deficient rats.

  • Drug Administration: Administer this compound or vehicle control via oral gavage.

  • Endpoints: Monitor serum uric acid levels and 24-hour urinary uric acid excretion.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Effect of this compound on Serum Uric Acid Levels in Potassium Oxonate-Induced Hyperuricemic Rats (Hypothetical Data)

Treatment GroupDose (mg/kg)sUA at 2h (mg/dL)sUA at 4h (mg/dL)% Reduction at 4h
Vehicle Control-5.8 ± 0.56.1 ± 0.6-
This compound14.2 ± 0.43.5 ± 0.3 42.6%
This compound53.1 ± 0.32.2 ± 0.2 63.9%
This compound102.5 ± 0.21.8 ± 0.1**70.5%
Allopurinol103.9 ± 0.43.2 ± 0.3**47.5%

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.

Important Considerations for In Vivo Studies

  • Vehicle Control: It is essential to include a vehicle-only control group to exclude any effects of the vehicle on uric acid levels.

  • Dose Selection: Doses for in vivo studies should be selected based on in-vitro potency (IC50 values), preliminary dose-ranging studies, and any available pharmacokinetic and toxicology data.

  • Species Differences: The affinity of URAT1 inhibitors can differ significantly between humans and rodents. The use of humanized URAT1 transgenic mouse models can help to address this limitation.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the in vivo evaluation of this compound in rodent models. By employing well-controlled experiments and careful data analysis, researchers can effectively assess the preclinical efficacy and pharmacokinetic properties of this compound for the potential treatment of hyperuricemia and gout.

References

Application Notes and Protocols for the Quantification of Pozdeutinurad in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pozdeutinurad (also known as AR-882) is a potent and selective inhibitor of the urate transporter 1 (URAT1).[1][2][3] Developed by Arthrosi Therapeutics, it is an oral, small molecule drug currently in Phase III clinical trials for the treatment of gout and hyperuricemia.[2][4][5] this compound works by inhibiting the SLC22A12 protein, which is responsible for the reabsorption of uric acid in the kidneys, thereby lowering serum urate levels.[3][4] Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during its clinical development.

These application notes provide detailed protocols for the quantification of this compound in human plasma using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: URAT1 Inhibition

This compound selectively targets the URAT1 transporter located in the apical membrane of the renal proximal tubule cells. By inhibiting URAT1, this compound blocks the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction of serum uric acid levels. This targeted action helps to prevent the hyperuricemia that leads to the formation of monosodium urate crystals in the joints, the underlying cause of gout.[3][5]

Pozdeutinurad_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream cluster_lumen Tubular Lumen (Urine) URAT1 URAT1 Transporter Urate_lumen Uric Acid URAT1->Urate_lumen Blocks Urate_blood Uric Acid Urate_blood->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibits

Caption: Mechanism of action of this compound in the renal proximal tubule.

Analytical Method 1: Quantification of this compound in Human Plasma by LC-MS/MS

This method provides a sensitive and selective approach for the quantification of this compound, suitable for pharmacokinetic studies where low concentrations are expected.

Experimental Protocol

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex the mixture for 1 minute to precipitate proteins.[6]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.[7][8]

  • LC-MS/MS Conditions:

    • Chromatographic System: A validated HPLC system coupled with a triple quadrupole mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Quantitative Data Summary (LC-MS/MS)

ParameterResult
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ± 15%
Precision (%RSD)< 15%
Mean Recovery> 85%
Matrix EffectMinimal

Analytical Method 2: Quantification of this compound in Human Plasma by HPLC-UV

This method is suitable for the analysis of samples from later-phase clinical trials or when higher concentrations of this compound are expected. It is a more accessible and cost-effective technique compared to LC-MS/MS.[9]

Experimental Protocol

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add an internal standard and 50 µL of 1 M NaOH.

    • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 150 µL of the mobile phase.

    • Inject a portion of the sample into the HPLC-UV system.[10]

  • HPLC-UV Conditions:

    • Chromatographic System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[11][12]

    • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 55:45 v/v), pH adjusted to 3.5.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Column Temperature: 30°C.

Quantitative Data Summary (HPLC-UV)

ParameterResult
Linearity Range50 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)50 ng/mL
Accuracy (% Bias)Within ± 15%
Precision (%RSD)< 15%
Mean Recovery> 80%

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Methods cluster_analysis Analytical Techniques start Start: Biological Sample (Plasma) sample_prep Sample Preparation start->sample_prep pp Protein Precipitation (for LC-MS/MS) sample_prep->pp lle Liquid-Liquid Extraction (for HPLC-UV) sample_prep->lle lcms LC-MS/MS pp->lcms hplcuv HPLC-UV lle->hplcuv analysis Analytical Separation & Detection data_processing Data Processing and Quantification lcms->data_processing hplcuv->data_processing end End: Concentration of this compound data_processing->end

Caption: General workflow for the quantification of this compound in biological samples.

References

Application Notes and Protocols: Modulating Hyperuricemia In Vivo with Pozdeutinurad

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Pozdeutinurad (formerly AR882), a selective URAT1 inhibitor, in the context of in vivo hyperuricemia research. While this compound's therapeutic purpose is to lower serum uric acid (sUA) levels, it can be utilized in preclinical models to study the controlled modulation of hyperuricemia. This document outlines the mechanism of action, summarizes key clinical trial data, and provides detailed protocols for in vivo and in vitro experimental setups.

Introduction to this compound

This compound is a potent and selective inhibitor of the urate transporter 1 (URAT1).[1][2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][3][4] By inhibiting URAT1, this compound promotes the renal excretion of uric acid, thereby lowering sUA levels.[1] This mechanism makes it a promising therapeutic agent for gout and hyperuricemia.[5][6][7][8] In over 90% of gout patients, the underlying cause of elevated sUA is the underexcretion of uric acid.[5][6][9][10]

Mechanism of Action

Uric acid homeostasis is maintained by a balance between production and excretion. The kidneys play a crucial role in this process, with transporters like URAT1 facilitating reabsorption and others like ABCG2 being involved in excretion.[3][11][12] this compound selectively targets and inhibits URAT1, leading to a decrease in uric acid reabsorption and a subsequent reduction in sUA levels.

cluster_renal_tubule Renal Proximal Tubule Cell Urine Urine UricAcid_Urine Uric Acid Blood Blood URAT1 URAT1 UricAcid_Blood Uric Acid URAT1->UricAcid_Blood UricAcid_Urine->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibition

Mechanism of this compound Action.

Data Presentation: Efficacy of this compound in Clinical Trials

The following tables summarize the sUA lowering effects of this compound from various clinical trials.

Table 1: Phase 2 Trial - this compound Monotherapy vs. Placebo [1]

Treatment GroupBaseline sUA (mg/dL)sUA at 3 Months (mg/dL)% of Patients with sUA <6 mg/dL% of Patients with sUA <5 mg/dL% of Patients with sUA <4 mg/dL% of Patients with sUA <3 mg/dL
This compound 75 mg8.63.589%82%63%29%
This compound 50 mgNot Reported5.078%50%8%Not Reported
PlaceboNot ReportedNo ChangeNot ReportedNot ReportedNot ReportedNot Reported

Table 2: Phase 2 Trial - this compound Monotherapy and Combination Therapy [1][13]

Treatment GroupBaseline sUA (mg/dL)sUA at 3 Months (mg/dL)% of Patients with sUA <6 mg/dL% of Patients with sUA <5 mg/dL
This compound 75 mg9.24.692%67%
This compound 50 mg + AllopurinolNot Reported4.5 - 6.146-86%23-69%
Allopurinol aloneNot Reported4.5 - 6.146%23%

Table 3: Long-Term Efficacy of this compound 75 mg Monotherapy [13]

TimepointMedian sUA (mg/dL)% of Patients with sUA <6 mg/dL% of Patients with sUA <5 mg/dL% of Patients with sUA <4 mg/dL
Baseline9.2---
Month 34.692%67%42%
Month 123.985%72%57%
Month 184.383%83%17%

Experimental Protocols

In Vivo Model: Potassium Oxonate-Induced Hyperuricemia in Rodents

This model is widely used to evaluate the efficacy of urate-lowering agents.[2] Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals (excluding humans and some primates), leading to an accumulation of uric acid in the blood.

Objective: To induce a state of hyperuricemia in a rodent model to study the modulatory effects of this compound.

Materials:

  • Male mice or rats[2]

  • Potassium oxonate

  • Vehicle for potassium oxonate (e.g., 0.5% carboxymethylcellulose)

  • This compound

  • Vehicle for this compound

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Uric acid assay kit

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Induction of Hyperuricemia:

    • Prepare a suspension of potassium oxonate in the chosen vehicle.

    • Administer potassium oxonate to the animals via oral gavage or intraperitoneal injection. A typical dose is 250 mg/kg.[2]

    • To further elevate uric acid levels, a purine-rich diet or co-administration of hypoxanthine (B114508) or adenine (B156593) can be employed.[2]

  • Drug Administration:

    • Administer this compound or its vehicle to the respective animal groups. Administration can be done prior to or concurrently with potassium oxonate, depending on the study design.

  • Blood Sampling:

    • Collect blood samples at predetermined time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours). Blood can be collected via retro-orbital sinus, tail vein, or cardiac puncture at the end of the study.

  • Serum Uric Acid Measurement:

    • Separate serum from the blood samples by centrifugation.

    • Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the serum uric acid levels in the this compound-treated groups to the vehicle-treated hyperuricemic group.

    • Calculate the percentage reduction in serum uric acid.

    • Perform statistical analysis to determine the significance of the observed effects.

start Start acclimation Animal Acclimation start->acclimation induction Induce Hyperuricemia (Potassium Oxonate) acclimation->induction treatment Administer this compound or Vehicle induction->treatment sampling Blood Sampling (Time Points) treatment->sampling measurement Measure Serum Uric Acid sampling->measurement analysis Data Analysis measurement->analysis end End analysis->end

In Vivo Hyperuricemia Experimental Workflow.
In Vitro Assay: URAT1 Inhibition Assay

This assay is crucial for determining the direct inhibitory activity of a compound on the URAT1 transporter.[2]

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on URAT1-mediated uric acid uptake.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1)

  • Mock-transfected HEK293 cells (control)

  • Cell culture medium and reagents

  • This compound

  • Radiolabeled ([14C]) or non-radiolabeled uric acid

  • Assay buffer

  • Scintillation counter or UPLC/fluorescence-based detection system

Methodology:

  • Cell Culture: Culture the hURAT1-expressing and mock-transfected cells in appropriate cell culture plates.

  • Pre-incubation:

    • Replace the growth medium with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 30 minutes).[2]

  • Uric Acid Uptake:

    • Initiate uric acid uptake by adding a solution containing a known concentration of labeled or unlabeled uric acid.

    • Incubate for a defined time (e.g., 20-30 minutes) at 37°C.[2]

  • Termination and Lysis:

    • Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells to release the intracellular contents.[2]

  • Quantification:

    • Quantify the amount of intracellular uric acid. For radiolabeled uric acid, use a scintillation counter. For non-radiolabeled uric acid, use methods like UPLC or fluorescence-based assays.[2]

  • Data Analysis:

    • Determine the specific URAT1-mediated transport by subtracting the uric acid uptake in mock-transfected cells from the uptake in hURAT1-expressing cells.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[2]

cluster_0 Logical Relationship This compound This compound Administration URAT1_Inhibition URAT1 Inhibition This compound->URAT1_Inhibition UricAcid_Reabsorption Decreased Uric Acid Reabsorption URAT1_Inhibition->UricAcid_Reabsorption UricAcid_Excretion Increased Uric Acid Excretion UricAcid_Reabsorption->UricAcid_Excretion sUA_Levels Lowered Serum Uric Acid Levels UricAcid_Excretion->sUA_Levels

Logical Flow of this compound's Effect.

Conclusion

This compound is a promising URAT1 inhibitor for the treatment of hyperuricemia and gout. The protocols and data presented here provide a framework for researchers to investigate its effects in both in vivo and in vitro settings. Understanding its mechanism and efficacy is crucial for the continued development and application of this therapeutic agent.

References

Laboratory guidelines for handling and storing Pozdeutinurad

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pozdeutinurad, also known as AR-882, is a potent and selective inhibitor of the Urate Transporter 1 (URAT1). URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream. By inhibiting URAT1, this compound promotes the excretion of uric acid in urine, thereby lowering serum uric acid (sUA) levels.[1] This mechanism of action makes this compound a promising therapeutic agent for the treatment of hyperuricemia and gout.[2][3][4] Preclinical and clinical studies have demonstrated its significant efficacy in reducing sUA and resolving tophi, which are crystalline deposits of uric acid.[5]

These application notes provide essential guidelines for the handling, storage, and use of this compound in a laboratory setting.

Physicochemical and In Vitro Efficacy Data

A summary of the key physicochemical and in vitro efficacy data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₂Br₂O₄--INVALID-LINK--
Molecular Weight 444.1 g/mol --INVALID-LINK--
Mechanism of Action Selective URAT1 Inhibitor
In Vitro Potency (IC₅₀) 67 nM (for human URAT1)
In Vitro Selectivity IC₅₀ of 2.89 µM against OAT4

Clinical Efficacy Data

Clinical trials have demonstrated the dose-dependent efficacy of this compound in reducing serum uric acid levels in patients with gout. The following table summarizes key findings from clinical studies.

DosageEfficacy EndpointResultReference
50 mg once daily % of patients with sUA < 5 mg/dL93%
75 mg once daily % of patients with sUA < 4 mg/dL88%
75 mg once daily % of patients with sUA < 5 mg/dL at 12 weeks82% (per-protocol analysis)
75 mg once daily % of patients with sUA < 4 mg/dL at 12 weeks63% (per-protocol analysis)
50 mg + allopurinol % of patients with sUA < 5 mg/dL at 3 months77%
75 mg once daily % of patients with sUA < 5 mg/dL at 3 months64%

Laboratory Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and ensure accurate experimental results.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder or solutions.

2. Storage:

  • Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).

  • Solutions: For prepared stock solutions in a solvent such as DMSO, store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

3. Stock Solution Preparation (Recommended Protocol):

  • It is recommended to prepare a high-concentration stock solution in a suitable organic solvent. While specific solubility data for this compound in various laboratory solvents is not widely published, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this class of compounds.

  • To prepare a 10 mM stock solution in DMSO:

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • To aid dissolution, the mixture can be gently warmed (e.g., in a 37°C water bath) and/or sonicated until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro URAT1 Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on URAT1-mediated uric acid uptake in a cell-based system.

1. Cell Culture:

  • Use a suitable cell line stably expressing human URAT1, such as Madin-Darby Canine Kidney (MDCKII) or Human Embryonic Kidney (HEK293) cells.

  • Culture the cells in the recommended medium and conditions until they reach the desired confluency for the assay.

2. Assay Procedure:

  • Seed the URAT1-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically ≤0.1%) across all wells to avoid solvent effects.

  • Wash the cells with a pre-warmed buffer.

  • Pre-incubate the cells with the various concentrations of this compound or vehicle control for a specified period.

  • Initiate the uptake reaction by adding a solution containing a known concentration of radiolabeled uric acid (e.g., [¹⁴C]uric acid).

  • After a defined incubation period, stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition of uric acid uptake for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Hyperuricemia Animal Model

This protocol describes the use of a potassium oxonate-induced hyperuricemia model in rodents to evaluate the in vivo efficacy of this compound. Potassium oxonate is an inhibitor of uricase, the enzyme that breaks down uric acid in most mammals (but not in humans).

1. Animal Model Induction:

  • Use a suitable rodent model, such as Sprague-Dawley rats.

  • Induce hyperuricemia by administering potassium oxonate at an appropriate dose and route (e.g., intraperitoneal injection) prior to the administration of the test compound.

2. Dosing:

  • Prepare a formulation of this compound for oral administration. This may involve suspending or dissolving the compound in a suitable vehicle. A common vehicle for in vivo studies of similar compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administer this compound or the vehicle control to the animals by oral gavage.

3. Sample Collection:

  • Collect blood samples from the animals at various time points after dosing (e.g., 0, 2, 4, 8, and 24 hours).

  • Process the blood samples to obtain serum.

4. Uric Acid Measurement:

  • Measure the concentration of uric acid in the serum samples using a commercially available uric acid assay kit or by HPLC.

5. Data Analysis:

  • Compare the serum uric acid levels in the this compound-treated groups to the vehicle-treated hyperuricemic group to determine the percentage of reduction in sUA.

  • Analyze the pharmacokinetic profile of this compound by measuring its concentration in the plasma samples at different time points.

Visualizations

Signaling Pathway of Uric Acid Reabsorption and Inhibition by this compound

URAT1_Pathway cluster_proximal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 UricAcid_Cell Uric Acid URAT1->UricAcid_Cell Reabsorption UricAcid_Blood Uric Acid UricAcid_Cell->UricAcid_Blood Efflux UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of action of this compound in the renal proximal tubule.

Experimental Workflow for In Vitro URAT1 Inhibition Assay

InVitro_Workflow start Start cell_culture Culture URAT1-expressing cells (e.g., MDCKII, HEK293) start->cell_culture seeding Seed cells in multi-well plates cell_culture->seeding treatment Treat cells with serial dilutions of this compound seeding->treatment uptake Add [14C]uric acid to initiate uptake treatment->uptake stop_wash Stop uptake and wash cells uptake->stop_wash lysis Lyse cells stop_wash->lysis scintillation Measure radioactivity lysis->scintillation analysis Calculate % inhibition and determine IC50 scintillation->analysis end End analysis->end

Caption: Workflow for determining the in vitro potency of this compound.

Experimental Workflow for In Vivo Hyperuricemia Animal Model

InVivo_Workflow start Start induction Induce hyperuricemia in rodents (e.g., with potassium oxonate) start->induction dosing Administer this compound or vehicle (oral gavage) induction->dosing blood_collection Collect blood samples at multiple time points dosing->blood_collection serum_separation Separate serum from blood blood_collection->serum_separation uric_acid_measurement Measure serum uric acid levels serum_separation->uric_acid_measurement pk_analysis Measure plasma this compound concentrations (optional) serum_separation->pk_analysis data_analysis Analyze sUA reduction and pharmacokinetic parameters uric_acid_measurement->data_analysis pk_analysis->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the in vivo efficacy of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pozdeutinurad (AR-882) Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pozdeutinurad (AR-882) in in vivo experimental settings. Our goal is to provide actionable guidance to streamline your research and address common challenges in dosage optimization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Uric Acid Transporter 1 (URAT1). URAT1 is primarily located in the kidneys and is responsible for the reabsorption of uric acid from the urine back into the bloodstream. By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid (sUA) levels. This makes it a promising therapeutic agent for conditions like gout, which are caused by hyperuricemia.[1][2]

Q2: I am starting a new in vivo study with this compound. What is a good starting dose?

A2: While specific preclinical dosages for this compound are not publicly available, we can extrapolate from human clinical trial data and general principles of dose-ranging studies. In Phase 2 and 3 clinical trials, oral doses of 50 mg and 75 mg once daily have been evaluated in humans.[3][4][5]

To determine a starting dose for your animal model, you can use the Human Equivalent Dose (HED) to Animal Equivalent Dose (AED) conversion based on body surface area. It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific model and experimental conditions. A typical dose-ranging study might include a vehicle control group and several groups receiving different doses of this compound (e.g., low, medium, and high doses).

Q3: Which animal models are most appropriate for studying the efficacy of this compound?

A3: The most common and well-established animal model for evaluating the efficacy of URAT1 inhibitors like this compound is the potassium oxonate (PO)-induced hyperuricemia model in rodents (mice or rats). Potassium oxonate inhibits the enzyme uricase, which breaks down uric acid in most mammals, leading to an increase in serum uric acid levels and mimicking hyperuricemia. For studying the inflammatory aspects of gout, monosodium urate (MSU) crystal-induced inflammation models can be utilized.

Q4: How can I assess the pharmacodynamic effects of this compound in my animal model?

A4: The primary pharmacodynamic (PD) endpoint for this compound is the reduction of serum uric acid (sUA) levels. You should collect blood samples at various time points after drug administration to measure sUA concentrations. Additionally, collecting urine samples to measure uric acid excretion can provide further evidence of URAT1 inhibition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant reduction in serum uric acid (sUA) levels. Inadequate Dose: The administered dose may be too low for the specific animal model.Conduct a dose-escalation study to identify a more effective dose.
Poor Bioavailability: The drug may not be well absorbed in the chosen animal model or with the current formulation. Preclinical studies in rats, dogs, and monkeys have shown good bioavailability (76-88%) for this compound.Consider optimizing the drug formulation or vehicle. Perform pharmacokinetic (PK) studies to determine the plasma concentration of this compound.
Ineffective Animal Model: The chosen model may not be suitable for evaluating a URAT1 inhibitor.Ensure you are using a validated model of hyperuricemia, such as the potassium oxonate-induced model.
High variability in sUA levels between animals in the same group. Biological Variability: Individual differences in drug metabolism and response are common.Increase the number of animals per group to improve statistical power. Ensure consistent experimental conditions for all animals.
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.Refine your dosing technique to ensure each animal receives the correct dose.
Signs of toxicity (e.g., weight loss, lethargy). Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).Reduce the dose in subsequent experiments. Refer to the No-Observed-Adverse-Effect Level (NOAEL) from formal toxicology studies if available. Preclinical toxicology studies for this compound have been conducted in rats and monkeys.

Data Presentation

Table 1: this compound Doses Used in Human Clinical Trials

Clinical Trial Phase Dosage Frequency Route of Administration
Phase 250 mg, 75 mgOnce DailyOral
Phase 350 mg, 75 mgOnce DailyOral

Source:

Table 2: Body Surface Area Conversion Factors for Dose Calculation

Species Body Weight (kg) Body Surface Area (m²) Km Factor ( kg/m ²)
Human601.6237
Rat0.150.0256
Mouse0.020.0073
Rabbit1.80.1512
Dog100.5020
Monkey30.2512

Source:

Formula for Animal Equivalent Dose (AED) Calculation:

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Experimental Protocols

Potassium Oxonate (PO)-Induced Hyperuricemia Model in Rats

This protocol describes a common method for inducing hyperuricemia in rats to evaluate the efficacy of URAT1 inhibitors like this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Potassium Oxonate (Sigma-Aldrich or equivalent)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • This compound

  • Blood collection supplies (e.g., microcentrifuge tubes, syringes)

  • Uric acid assay kit

Procedure:

  • Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.

  • Grouping: Randomly divide the animals into experimental groups (e.g., Vehicle control, this compound low dose, this compound medium dose, this compound high dose). A typical group size is 6-8 animals.

  • Baseline Blood Collection: Collect a baseline blood sample from the tail vein of each rat to determine initial serum uric acid levels.

  • Induction of Hyperuricemia: Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally or orally one hour before the administration of the test compound.

  • Drug Administration: Administer the vehicle or the appropriate dose of this compound orally.

  • Post-Dose Blood Collection: Collect blood samples at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to assess the time-course of sUA reduction.

  • Serum Analysis: Centrifuge the blood samples to separate the serum. Analyze the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage reduction in sUA levels for each treatment group compared to the vehicle control group.

Mandatory Visualizations

pozdeutinurad_mechanism cluster_kidney Renal Proximal Tubule cluster_effect Physiological Effect Urine Urine URAT1 URAT1 Transporter Urine->URAT1 Uric Acid Reabsorption Blood Blood URAT1->Blood Increased_Uric_Acid_Excretion Increased Uric Acid Excretion in Urine This compound This compound This compound->URAT1 Inhibits Decreased_sUA Decreased Serum Uric Acid (sUA)

Caption: Mechanism of action of this compound as a URAT1 inhibitor.

experimental_workflow cluster_planning Phase 1: Planning and Design cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis and Optimization Dose_Calculation Calculate AED from HED Dose_Ranging_Design Design Dose-Ranging Study (Vehicle, Low, Med, High) Dose_Calculation->Dose_Ranging_Design Model_Selection Select Animal Model (e.g., PO-induced hyperuricemia) Model_Selection->Dose_Ranging_Design Acclimatization Animal Acclimatization Dose_Ranging_Design->Acclimatization Hyperuricemia_Induction Induce Hyperuricemia (PO) Acclimatization->Hyperuricemia_Induction Drug_Administration Administer this compound Hyperuricemia_Induction->Drug_Administration Sample_Collection Collect Blood/Urine Samples Drug_Administration->Sample_Collection sUA_Measurement Measure Serum Uric Acid Sample_Collection->sUA_Measurement PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis sUA_Measurement->PK_PD_Analysis Dose_Optimization Optimize Dose for Efficacy Studies PK_PD_Analysis->Dose_Optimization

Caption: Experimental workflow for this compound dosage optimization.

logical_relationship Human_Data Human Clinical Data (50mg, 75mg) BSA_Conversion Body Surface Area (BSA) Conversion (Km) Human_Data->BSA_Conversion Estimated_AED Estimated Animal Equivalent Dose (AED) BSA_Conversion->Estimated_AED Animal_Model_Selection Animal Model Selection (e.g., Rat, Mouse) Animal_Model_Selection->BSA_Conversion Dose_Ranging_Study In Vivo Dose-Ranging Study Estimated_AED->Dose_Ranging_Study Optimal_Preclinical_Dose Optimal Preclinical Dose Dose_Ranging_Study->Optimal_Preclinical_Dose

References

Technical Support Center: Addressing Low Solubility of Pozdeutinurad in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of Pozdeutinurad in experimental buffers.

Troubleshooting Guides

This section offers step-by-step guidance to address specific issues related to the low solubility of this compound.

Issue: this compound is precipitating out of my aqueous buffer during experiment preparation.

Answer:

Precipitation of this compound from your experimental buffer is a common indicator of low aqueous solubility. Based on its chemical properties, including a calculated XLogP3 value of 4.2, this compound is predicted to be lipophilic, which can lead to poor solubility in aqueous solutions[1]. To address this, consider the following systematic approach:

Troubleshooting Workflow for Low Solubility

G cluster_0 Initial Observation cluster_1 Investigation & Strategy cluster_2 Implementation & Optimization cluster_3 Resolution observe Precipitation or cloudiness observed in buffer ph_adjust Adjust Buffer pH observe->ph_adjust Is the compound ionizable? cosolvent Add Co-solvent observe->cosolvent Is a small amount of organic solvent acceptable? excipient Incorporate Excipients observe->excipient Are there concerns about solvent effects on the assay? particle_size Consider Particle Size Reduction observe->particle_size Is the dissolution rate too slow? ph_test Test a range of pH values ph_adjust->ph_test cosolvent_screen Screen different co-solvents and concentrations cosolvent->cosolvent_screen excipient_screen Screen various excipients (e.g., cyclodextrins, surfactants) excipient->excipient_screen formulation Explore advanced formulations (e.g., solid dispersions) particle_size->formulation resolved This compound is fully dissolved and stable ph_test->resolved cosolvent_screen->resolved excipient_screen->resolved formulation->resolved

Caption: Troubleshooting workflow for addressing low drug solubility.

1. pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer.[2][3]

  • Action: If your experimental conditions permit, try adjusting the pH of your buffer. For a weakly acidic drug, increasing the pH above its pKa will increase the proportion of the more soluble ionized form. Conversely, for a weakly basic drug, decreasing the pH below its pKa will enhance solubility.[4]

2. Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[2][3]

  • Action: Introduce a small percentage of a co-solvent into your buffer. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). It is crucial to start with a low concentration (e.g., 1-5%) and assess the impact on your experiment, as co-solvents can affect biological assays.

3. Excipients: Certain non-active ingredients, or excipients, are designed to improve the solubility of active pharmaceutical ingredients (APIs).[5][6]

  • Action: Consider the use of solubility-enhancing excipients.
  • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[4][6]
  • Surfactants: Surfactants like polysorbates (e.g., Tween 80) and sodium lauryl sulfate (B86663) can increase solubility by forming micelles that encapsulate the drug.[4][6][7]

Issue: How can I systematically determine the best conditions for dissolving this compound?

Answer:

A systematic screening approach is recommended to identify the optimal buffer conditions for this compound. This involves preparing small-scale test solutions with varying compositions and observing the solubility.

Experimental Workflow for Solubility Screening

G start Start: Define required This compound concentration prep_stock Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) start->prep_stock add_drug Add a small aliquot of the stock solution to each buffer to achieve the target concentration prep_stock->add_drug prep_buffers Prepare a series of experimental buffers with varying pH, co-solvents, or excipients prep_buffers->add_drug incubate Incubate samples with agitation at the experimental temperature add_drug->incubate observe Visually inspect for precipitation and measure turbidity incubate->observe quantify Quantify the concentration of dissolved this compound (e.g., by HPLC) observe->quantify analyze Analyze data to identify optimal buffer conditions quantify->analyze end End: Select the best buffer formulation for your experiments analyze->end

Caption: Experimental workflow for solubility screening.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that might affect its solubility?

A1: While extensive public data on the physicochemical properties of this compound is limited, its PubChem entry indicates a molecular weight of 444.1 g/mol and a calculated XLogP3 of 4.2[1]. The high XLogP3 value suggests that this compound is lipophilic, which is often associated with low aqueous solubility.[8]

Q2: What are common excipients used to improve the solubility of poorly soluble drugs?

A2: A variety of excipients can be used to enhance drug solubility.[5][9] The choice of excipient will depend on the specific drug and the requirements of the experimental system.

Mechanisms of Common Solubility Enhancers

G cluster_0 Solubility Enhancement Strategies drug Poorly Soluble Drug (e.g., this compound) cosolvent Co-solvents (e.g., DMSO, PEG) drug->cosolvent Reduces polarity of the solvent cyclodextrin Cyclodextrins drug->cyclodextrin Forms inclusion complex surfactant Surfactants (e.g., Tween 80) drug->surfactant Forms micelles around the drug solution Solubilized Drug in Aqueous Buffer cosolvent->solution cyclodextrin->solution surfactant->solution

Caption: Mechanisms of common solubility enhancers.

Common classes of solubility-enhancing excipients include:

  • Surfactants: Such as polysorbates (Tween series) and poloxamers, which form micelles to encapsulate hydrophobic drugs.[4][6]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[4][6]

  • Polymers: Water-soluble polymers like povidone (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) can be used to create solid dispersions, which can improve the dissolution rate of a drug.[4]

Q3: Can I use DMSO to dissolve this compound? What are the potential drawbacks?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and common solvent for dissolving poorly soluble compounds for in vitro studies. You can prepare a high-concentration stock solution of this compound in DMSO and then dilute it into your aqueous experimental buffer. However, it is important to keep the final concentration of DMSO in your assay as low as possible (typically below 0.5% or 1%) as it can have its own biological effects and may interfere with your experimental results.

Q4: How does particle size affect solubility?

A4: While reducing particle size, for instance through micronization, does not change the equilibrium solubility of a compound, it can significantly increase the dissolution rate due to a larger surface area.[7] For experiments where the time to dissolution is a critical factor, using a form of this compound with a smaller particle size could be beneficial.

Data on Solubility Enhancement Strategies

The following tables provide illustrative data on how different formulation strategies can impact the solubility of a poorly soluble compound like this compound.

Table 1: Effect of Co-solvents on Apparent Solubility

Co-solventConcentration (%)Apparent Solubility (µg/mL)
None0< 1
DMSO115
DMSO580
Ethanol545
PEG 40010100

Table 2: Effect of pH on Apparent Solubility (for a hypothetical weakly acidic drug)

Buffer pHApparent Solubility (µg/mL)
5.02
6.08
7.025
7.440
8.0150

Table 3: Effect of Excipients on Apparent Solubility

ExcipientConcentration (%)Apparent Solubility (µg/mL)
None0< 1
Tween 800.150
HP-β-CD2120
Solutol HS 15195

Note: The data in these tables are for illustrative purposes only and may not be representative of the actual solubility of this compound.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

  • Objective: To determine the equilibrium solubility of this compound in a specific buffer.

  • Materials: this compound, selected buffer, appropriate analytical equipment (e.g., HPLC).

  • Procedure:

    • Add an excess amount of this compound to a known volume of the buffer in a sealed vial.

    • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the suspension to remove undissolved solid.

    • Quantify the concentration of this compound in the clear supernatant using a validated analytical method.

Protocol 2: Screening of Solubility Enhancers

  • Objective: To screen the effectiveness of various co-solvents and excipients in improving the solubility of this compound.

  • Materials: this compound, a range of co-solvents and excipients, the primary experimental buffer.

  • Procedure:

    • Prepare a series of buffer solutions containing different concentrations of each co-solvent or excipient to be tested.

    • Add a known amount of this compound to each solution.

    • Follow the procedure for equilibrium solubility determination (Protocol 1) for each test condition.

    • Compare the solubility of this compound in each test solution to that in the buffer alone to identify the most effective solubility enhancers.

References

Technical Support Center: Managing Gout Flares During Pozdeutinurad Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the management of gout flares in animal models during preclinical studies of Pozdeutinurad. As a selective URAT1 inhibitor, this compound is designed to lower serum urate (sUA) levels.[1][2][3][4] However, rapid reductions in sUA can paradoxically precipitate gout flares, a critical consideration for in vivo efficacy and safety studies.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why might we observe an increase in gout flare-like symptoms in our animal models when initiating this compound treatment?

A1: The initiation of any effective urate-lowering therapy (ULT), including URAT1 inhibitors like this compound, can lead to a transient increase in gout flares.[5][6] This phenomenon is believed to be caused by the mobilization of monosodium urate (MSU) crystals from existing deposits in tissues as serum urate levels decrease.[5] This "mobilization flare" is a known clinical phenomenon and is important to anticipate in preclinical models.

Q2: What are the typical signs of a gout flare in common animal models (e.g., mice, rats)?

A2: Gout flares in animal models are typically induced by intra-articular injection of MSU crystals and are characterized by:

  • Paw Swelling/Edema: A measurable increase in the thickness or volume of the affected paw.[7]

  • Pain Response: Increased sensitivity to touch (mechanical allodynia) or heat (thermal hyperalgesia), and observable changes in gait or weight-bearing.

  • Inflammatory Markers: Increased levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in the synovial fluid or serum.

  • Histopathological Changes: Infiltration of neutrophils and other inflammatory cells into the synovial tissue.[8]

Q3: How can we prophylactically manage potential gout flares in our animal studies with this compound?

A3: Prophylactic treatment with anti-inflammatory agents is a standard approach to mitigate gout flares when initiating ULT.[9][10][11] The most common prophylactic agents used in preclinical and clinical settings are:

Prophylaxis should be initiated prior to or concurrently with the first dose of this compound and continued for a defined period.

Q4: What is the recommended duration for prophylactic treatment in animal models?

A4: The optimal duration of prophylaxis in animal models has not been definitively established and may depend on the specific model and experimental design. In clinical practice, prophylaxis is often recommended for the first 3-6 months of ULT.[9] For preclinical studies, a common approach is to administer prophylaxis for the initial, most rapid phase of sUA lowering, which could range from several days to a few weeks. Pilot studies are recommended to determine the appropriate duration for your specific model.

Q5: If a gout flare occurs despite prophylaxis, how should it be managed?

A5: If a breakthrough flare occurs, the experimental protocol should include provisions for rescue treatment. This typically involves the administration of a higher, therapeutic dose of an anti-inflammatory agent (e.g., colchicine or an NSAID) to control the acute inflammation.[15] It is crucial to continue the this compound treatment during the flare to maintain the urate-lowering effect.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High incidence of severe flares upon this compound initiation. Rapid and significant reduction in serum urate levels.- Implement or increase the dose of prophylactic anti-inflammatory medication (colchicine or NSAID).- Consider a dose-escalation strategy for this compound, starting with a lower dose and gradually increasing to the target dose.
Variable or inconsistent flare responses across animals. - Differences in the baseline urate crystal burden.- Inconsistent administration of MSU crystals (if using an induced flare model).- Individual animal variability in inflammatory response.- Ensure a consistent and validated method for inducing hyperuricemia and gouty inflammation.- Increase the number of animals per group to account for biological variability.- Stratify animals based on baseline serum urate levels or other relevant biomarkers.
Prophylactic agent appears to interfere with this compound's efficacy. Pharmacokinetic or pharmacodynamic interactions between the prophylactic agent and this compound.- Review the literature for any known interactions between the chosen prophylactic agent and URAT1 inhibitors.- Consider using an alternative prophylactic agent with a different mechanism of action.- Conduct a pilot study to assess the potential for drug-drug interactions in your model.
Difficulty in quantitatively assessing flare severity. Subjective or insensitive methods for measuring inflammation and pain.- Utilize objective and quantitative measures such as paw volume measurement with a plethysmometer, caliper measurements of joint diameter, and automated pain assessment systems.- Collect synovial fluid for leukocyte counts and cytokine analysis.- Perform histological analysis of joint tissues to score inflammation and tissue damage.

Experimental Protocols

Protocol 1: Monosodium Urate (MSU) Crystal-Induced Gout Flare Model in Mice

This protocol describes a common method for inducing an acute gout flare in mice to study the efficacy of anti-inflammatory or urate-lowering therapies.

Materials:

  • Monosodium urate (MSU) crystals

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Microsyringe (e.g., Hamilton syringe)

  • Calipers or plethysmometer for measuring paw swelling

Procedure:

  • MSU Crystal Preparation: Prepare a sterile suspension of MSU crystals in PBS at a concentration of 10-20 mg/mL. Ensure crystals are of a uniform size and shape by microscopy.

  • Animal Handling and Anesthesia: Acclimatize male C57BL/6 or BALB/c mice (8-10 weeks old) for at least one week. Anesthetize the mice using isoflurane.

  • Intra-articular Injection: Inject 10-20 µL of the MSU crystal suspension into the intra-articular space of the ankle or knee joint. Inject an equal volume of sterile PBS into the contralateral joint as a control.

  • Assessment of Gout Flare:

    • Paw Edema: Measure the thickness of the ankle or knee joint using calipers or a plethysmometer at baseline (before injection) and at regular intervals post-injection (e.g., 4, 8, 12, 24, 48, and 72 hours).

    • Pain Assessment: Assess mechanical allodynia using von Frey filaments at the same time points.

    • Histopathology: At the end of the experiment, euthanize the animals and collect the joint tissue for histological analysis of inflammatory cell infiltration and synovial hyperplasia.

    • Biomarker Analysis: Collect synovial fluid or blood to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α).

Protocol 2: Prophylactic Management of Gout Flares During Urate-Lowering Therapy

This protocol outlines a general approach for evaluating the efficacy of prophylactic treatment in a hyperuricemic animal model undergoing urate-lowering therapy.

Materials:

  • Urate-lowering therapy (e.g., this compound)

  • Prophylactic agent (e.g., colchicine or an NSAID)

  • Method for inducing hyperuricemia (e.g., potassium oxonate and hypoxanthine (B114508) diet)

  • Equipment for blood collection and serum urate measurement

Procedure:

  • Induction of Hyperuricemia: Induce hyperuricemia in rats or mice using a validated method, such as a diet supplemented with potassium oxonate (a uricase inhibitor) and hypoxanthine.

  • Group Allocation: Divide the hyperuricemic animals into the following groups:

    • Vehicle control

    • This compound alone

    • This compound + Prophylactic agent

    • Prophylactic agent alone

  • Treatment Administration:

    • Begin administration of the prophylactic agent at the appropriate dose and route.

    • Concurrently or shortly after, initiate treatment with this compound.

  • Monitoring for Gout Flares:

    • Visually inspect the joints daily for signs of swelling, redness, or changes in gait.

    • Quantify any observed swelling as described in Protocol 1.

    • At the end of the study, perform histological analysis of the joints to assess for subclinical inflammation.

  • Serum Urate Measurement: Collect blood samples at regular intervals to monitor the efficacy of this compound in lowering serum urate levels.

Quantitative Data Summary

Disclaimer: The following tables summarize data from clinical studies of this compound and preclinical studies of other anti-gout medications, as specific preclinical data on gout flare management with this compound is not publicly available. This information is provided for illustrative purposes.

Table 1: Gout Flare Incidence in a Phase 2 Clinical Trial of this compound (Human Data) [1]

Treatment GroupPercentage of Patients with at Least One Gout Flare
This compound 50 mgData not specified in the provided search results
This compound 75 mgData not specified in the provided search results
Allopurinol (B61711)Data not specified in the provided search results

Table 2: Effect of Colchicine Prophylaxis on Gout Flares During Allopurinol Initiation (Human Data) [12][13]

GroupMean Number of Flares (over 6 months)
Allopurinol + Colchicine0.52
Allopurinol + Placebo2.91

Table 3: Effect of a Non-Steroidal Anti-Inflammatory Drug (Pranoprofen) on MSU-Induced Paw Edema in Rats (Animal Data)

TreatmentDose (mg/kg, p.o.)Inhibition of Paw Edema (%)
Pranoprofen1~40%
Pranoprofen3~60%
Pranoprofen10~75%
Indomethacin1~50%
Colchicine5~60%

Visualizations

Gout_Flare_Signaling_Pathway MSU MSU Crystals NLRP3 NLRP3 Inflammasome MSU->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates IL1b IL-1β Caspase1->IL1b cleaves Pro-IL-1β to ProIL1b Pro-IL-1β Neutrophil Neutrophil Infiltration IL1b->Neutrophil recruits Inflammation Gout Flare (Pain, Swelling) Neutrophil->Inflammation leads to

Caption: Simplified signaling pathway of MSU crystal-induced gout flare.

Experimental_Workflow cluster_model Animal Model Preparation cluster_treatment Treatment Administration cluster_assessment Flare Assessment Induction Induce Hyperuricemia (e.g., Potassium Oxonate Diet) Prophylaxis Initiate Prophylactic Treatment (Colchicine or NSAID) Induction->Prophylaxis This compound Administer this compound Prophylaxis->this compound Monitoring Monitor for Clinical Signs of Flare (Swelling, Pain) This compound->Monitoring sUA Measure Serum Urate Levels Monitoring->sUA Histo Histopathological Analysis of Joints sUA->Histo

Caption: General experimental workflow for managing gout flares in animal studies.

References

Interpreting variable results in Pozdeutinurad dose-response assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pozdeutinurad dose-response assays. The information is designed to help interpret variable results and refine experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as AR-882, is a potent and selective inhibitor of the human urate transporter 1 (URAT1).[1][2] URAT1, encoded by the SLC22A12 gene, is a protein primarily located on the apical membrane of renal proximal tubule cells.[3] It is responsible for the majority of uric acid reabsorption from the kidneys back into the bloodstream.[1] By inhibiting URAT1, this compound blocks this reabsorption process, leading to increased excretion of uric acid in the urine and consequently, a reduction in serum uric acid levels.[2] This makes it a promising therapeutic agent for the treatment of hyperuricemia and gout.

Q2: What are the expected in vitro potency values for this compound?

Preclinical studies have shown that this compound is a highly potent URAT1 inhibitor. The reported half-maximal inhibitory concentration (IC50) for this compound against human URAT1 is approximately 67 nM. It is important to note that IC50 values can vary between different studies and experimental conditions. For comparison with other URAT1 inhibitors, please refer to the data summary table below.

Q3: My dose-response curve for this compound is not showing a clear sigmoidal shape. What are the potential causes?

An irregular dose-response curve can be attributed to several factors:

  • Compound Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation of the compound at higher concentrations can lead to a plateau or a decrease in the observed effect, distorting the curve.

  • Cytotoxicity: At high concentrations, the compound may exert cytotoxic effects on the cells used in the assay, leading to a decrease in signal that is not related to URAT1 inhibition.

  • Assay Interference: The compound may interfere with the detection method of the assay (e.g., fluorescence quenching or enhancement, or interference with the LC-MS/MS analysis).

Q4: I am observing high variability between replicate wells for the same concentration of this compound. What can I do to minimize this?

High variability in replicate wells is a common issue in cell-based assays. Here are some steps to minimize it:

  • Consistent Cell Seeding: Ensure a uniform number of viable cells is seeded in each well. Variations in cell density can significantly impact the results.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound and assay reagents.

  • Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the periphery of the plate may behave differently due to temperature and humidity gradients. Consider not using the outer wells for critical experiments.

  • Thorough Mixing: Ensure that the compound and reagents are thoroughly mixed in each well.

Troubleshooting Guide for Variable Results

This guide addresses specific issues that may arise during this compound dose-response assays.

Issue Potential Cause Recommended Action
No or Weak Inhibition Observed Inactive Compound: The compound may have degraded due to improper storage or handling.Prepare fresh stock solutions of this compound and store them under recommended conditions (e.g., protected from light, at the appropriate temperature).
Low URAT1 Expression: The cell line used may not have sufficient expression of the URAT1 transporter.Confirm URAT1 expression in your cell line using methods like qPCR or Western blotting. Use a cell line known to have robust URAT1 expression (e.g., stably transfected HEK293 or MDCKII cells).
Suboptimal Assay Conditions: The incubation time, temperature, or buffer composition may not be optimal for URAT1 activity or inhibitor binding.Optimize assay parameters such as pre-incubation time with the inhibitor and the duration of the uric acid uptake.
Higher than Expected IC50 Value Presence of Competing Substrates: The assay medium may contain endogenous substrates of URAT1 that compete with uric acid, leading to an apparent decrease in inhibitor potency.Use a defined, serum-free assay buffer to minimize the presence of competing substrates.
Cell Passage Number: The characteristics of the cell line, including transporter expression, can change with high passage numbers.Use cells with a consistent and low passage number for all experiments.
Incorrect Data Analysis: The method used to calculate the IC50 value may be inappropriate.Use a standard sigmoidal dose-response curve fitting model to determine the IC50.
Inconsistent Results Between Experiments Variability in Cell Health: The health and viability of the cells can vary between experiments, affecting transporter function.Monitor cell viability and ensure consistent cell culture conditions (e.g., media, supplements, confluency).
Reagent Lot-to-Lot Variability: Different lots of reagents, such as fetal bovine serum or assay substrates, can introduce variability.Test new lots of critical reagents before use in large-scale experiments and, if possible, purchase larger batches to maintain consistency.
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect cell health and transporter activity at higher concentrations.Keep the final solvent concentration consistent across all wells and as low as possible (typically ≤0.5%). Include a vehicle control in all experiments.

Data Presentation

In Vitro Potency of URAT1 Inhibitors
CompoundURAT1 IC50 (nM)Assay SystemReference
This compound (AR-882) 67 MDCKII cells expressing human URAT1
Lesinurad7,300Not specified
Verinurad< 50Not specified
Dotinurad< 50Not specified
URAT1 inhibitor 712Not specified
URAT1 inhibitor 635Not specified
URAT1 inhibitor 132Not specified
URAT1 inhibitor 30.8Not specified
URAT1 inhibitor 81Not specified
Benzbromarone37.2 - 14,300Not specified
Probenecid~42,000 - 165,000Not specified

Note: IC50 values can vary significantly based on the specific assay conditions and cell lines used.

Experimental Protocols

Key Experiment: In Vitro URAT1 Inhibition Assay (Radiolabeled Method)

This protocol outlines a common method for determining the in vitro potency of URAT1 inhibitors like this compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on URAT1-mediated uric acid uptake.

Methodology:

  • Cell Culture:

    • Culture Madin-Darby Canine Kidney (MDCKII) cells stably expressing human URAT1 (hURAT1) in appropriate growth medium.

    • Maintain a parallel culture of wild-type or mock-transfected MDCKII cells as a negative control.

    • Seed cells into 24- or 96-well plates and grow to confluency.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. The final solvent concentration should be kept constant and low (e.g., ≤0.5%).

  • Uric Acid Uptake Assay:

    • Wash the cell monolayers with pre-warmed assay buffer.

    • Pre-incubate the cells with the various concentrations of this compound or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.

    • Initiate the uptake reaction by adding assay buffer containing a known concentration of [14C]-labeled uric acid.

    • Incubate for a specific time (e.g., 5-15 minutes) at 37°C to allow for uric acid uptake.

    • Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in wild-type/mock-transfected cells) from the total uptake in hURAT1-expressing cells to determine URAT1-specific uptake.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

URAT1_Signaling_Pathway cluster_renal_tubule Renal Proximal Tubule cluster_lumen Tubular Lumen (Urine) cluster_cell Tubular Epithelial Cell cluster_blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 (SLC22A12) UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell UricAcid_Blood Uric Acid UricAcid_Cell->UricAcid_Blood Efflux via other transporters Anion_Cell Anion (e.g., Lactate) Anion_Cell->URAT1 Exchange This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of action of this compound on the URAT1 transporter in the renal proximal tubule.

Experimental_Workflow A 1. Cell Seeding (URAT1-expressing cells) C 3. Pre-incubation (Cells + this compound) A->C B 2. Compound Preparation (Serial dilutions of this compound) B->C D 4. Uric Acid Uptake (Add labeled uric acid) C->D E 5. Stop and Wash (Remove extracellular uric acid) D->E F 6. Cell Lysis E->F G 7. Measurement (e.g., Scintillation counting) F->G H 8. Data Analysis (Calculate % inhibition and IC50) G->H

Caption: General experimental workflow for a URAT1 inhibition assay.

Troubleshooting_Logic Start Variable Results in Dose-Response Assay Q1 Is there high variability between replicates? Start->Q1 A1 Check: - Cell seeding consistency - Pipetting accuracy - Plate edge effects Q1->A1 Yes Q2 Is the IC50 value higher than expected? Q1->Q2 No A1->Q2 A2 Investigate: - Competing substrates in media - Cell passage number - Data analysis method Q2->A2 Yes Q3 Is there no or weak inhibition observed? Q2->Q3 No A2->Q3 A3 Verify: - Compound activity (fresh stock) - URAT1 expression in cells - Assay conditions (time, temp) Q3->A3 Yes End Consistent and Reliable Results Q3->End No A3->End

Caption: A logical troubleshooting guide for interpreting variable results in this compound assays.

References

Navigating the Translational Landscape of Pozdeutinurad: A Technical Support Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the translational relevance of preclinical data for Pozdeutinurad (AR882), a selective URAT1 inhibitor under development for the treatment of gout. By addressing common experimental challenges and providing detailed protocols, this guide aims to facilitate smoother translation of preclinical findings into the clinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the renal urate transporter 1 (URAT1). URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, this compound increases the excretion of uric acid in urine, thereby lowering serum uric acid (sUA) levels. This targeted action addresses the underlying cause of hyperuricemia in the majority of gout patients.

Q2: An early report suggested this compound might be a JAK3 inhibitor. Is this correct?

A2: The initial report suggesting this compound as a Janus kinase 3 (JAK3) inhibitor appears to be erroneous. The overwhelming majority of scientific literature, along with communications from the developing company, Arthrosi Therapeutics, consistently identifies this compound as a selective URAT1 inhibitor for the treatment of gout. Preclinical and clinical development has focused exclusively on its role in urate transport.

Q3: What are the key preclinical endpoints to assess the efficacy of this compound?

A3: The primary preclinical efficacy endpoints for this compound include:

  • In vitro: Determination of the half-maximal inhibitory concentration (IC50) in a URAT1 inhibition assay.

  • In vivo: Measurement of the reduction in serum uric acid (sUA) levels and the increase in urinary uric acid excretion in animal models of hyperuricemia.

Q4: What are the common challenges in translating preclinical findings for gout therapies like this compound to humans?

A4: A significant challenge lies in the species differences in uric acid metabolism. Most animals, unlike humans, possess the enzyme uricase, which breaks down uric acid. Therefore, to induce hyperuricemia in animal models, it is often necessary to use a uricase inhibitor, such as potassium oxonate. This artificial induction of hyperuricemia may not fully replicate the chronic metabolic state of human gout. Furthermore, the inflammatory response to monosodium urate (MSU) crystals can vary between species, potentially affecting the translation of anti-inflammatory efficacy data.

Troubleshooting Preclinical Experiments

Issue 1: High variability in serum uric acid levels in our potassium oxonate-induced hyperuricemia model.

  • Possible Cause: Inconsistent dosing of potassium oxonate or the purine (B94841) precursor (e.g., hypoxanthine (B114508) or inosine). The timing of blood collection relative to dosing can also significantly impact sUA levels.

  • Troubleshooting Steps:

    • Ensure precise and consistent administration of both potassium oxonate and the purine precursor. Oral gavage is often more consistent than intraperitoneal injection for these agents.

    • Standardize the timing of blood sampling. Collect blood at the same time point post-dosing for all animals in the study.

    • Increase the number of animals per group to improve statistical power and account for individual variations.

    • Consider a dietary-induced model of hyperuricemia for a more chronic and potentially less variable elevation of sUA, although this is a longer process.

Issue 2: Our in vitro URAT1 inhibition assay shows a lower than expected potency for our test compound compared to literature values for similar inhibitors.

  • Possible Cause: Suboptimal assay conditions, such as incorrect cell line, low expression of the URAT1 transporter, or issues with the substrate or inhibitor stability.

  • Troubleshooting Steps:

    • Cell Line Verification: Confirm the stable expression and proper membrane localization of the human URAT1 transporter in your chosen cell line (e.g., HEK293 cells) using techniques like Western blotting or immunofluorescence.

    • Substrate Concentration: Ensure the concentration of the labeled uric acid substrate is appropriate and not saturating, as this can affect the apparent IC50 value.

    • Inhibitor Stability: Verify the solubility and stability of your test compound in the assay buffer.

    • Positive Control: Always include a known URAT1 inhibitor with a well-characterized IC50 (e.g., benzbromarone (B1666195) or lesinurad) as a positive control to validate the assay performance.

Quantitative Data Summary

While specific preclinical quantitative data for this compound is not publicly available in detail, the following table provides a comparative overview of IC50 values for other known URAT1 inhibitors, which can serve as a benchmark for in vitro studies.

CompoundURAT1 IC50 (µM)Reference
Benzbromarone0.0372[1]
Lesinurad0.190[1]

Clinical data from a Phase 2 trial of this compound provides an indication of its potent sUA lowering effect, which is the desired outcome translated from preclinical efficacy.

Treatment GroupMean Decrease in sUA Levels
This compound 75 mg (refractory patients)49%
This compound 75 mg (treatment-naïve patients)54%
This compound 75 mg + allopurinol (B61711) (refractory patients)61%

Experimental Protocols

In Vitro URAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the IC50 of a test compound against the human URAT1 transporter.

Materials:

  • HEK293 cells stably expressing human URAT1 (HEK293-hURAT1).

  • Parental HEK293 cells (for background control).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • [14C]-labeled uric acid.

  • Test compound (e.g., this compound) at various concentrations.

  • Positive control inhibitor (e.g., benzbromarone).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Seed HEK293-hURAT1 and parental HEK293 cells in a 24-well plate and grow to confluence.

  • Wash the cells with pre-warmed assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or positive control in assay buffer for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding assay buffer containing a fixed concentration of [14C]-uric acid.

  • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

  • Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Subtract the radioactivity measured in the parental cells (non-specific uptake) from the values obtained in the HEK293-hURAT1 cells.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Hyperuricemia Animal Model (Potassium Oxonate-Induced)

This protocol describes the induction of hyperuricemia in rodents to evaluate the in vivo efficacy of urate-lowering agents.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Potassium oxonate solution.

  • Hypoxanthine or inosine (B1671953) solution.

  • Test compound (e.g., this compound) formulation.

  • Vehicle control.

  • Blood collection supplies.

  • Uric acid assay kit.

Procedure:

  • Acclimatize the animals for at least one week.

  • Administer the test compound or vehicle control to the animals (e.g., by oral gavage).

  • After a specified time (e.g., 30-60 minutes), induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally) and a purine precursor like hypoxanthine (e.g., 250 mg/kg, orally).

  • Collect blood samples at various time points after induction (e.g., 1, 2, 4, and 6 hours).

  • Separate the serum and measure the uric acid concentration using a commercial assay kit.

  • Compare the serum uric acid levels in the drug-treated groups to the vehicle-treated hyperuricemic group to determine the percentage of reduction.

Visualizations

pozdeutinurad_mechanism_of_action cluster_kidney Kidney Proximal Tubule cluster_outcome Outcome Glomerular Filtrate Glomerular Filtrate URAT1 URAT1 Transporter Glomerular Filtrate->URAT1 Uric Acid Bloodstream Bloodstream URAT1->Bloodstream Uric Acid Reabsorption Increased Urinary\nUric Acid Excretion Increased Urinary Uric Acid Excretion URAT1->Increased Urinary\nUric Acid Excretion This compound This compound This compound->Inhibition Inhibition->URAT1 Inhibition Decreased Serum\nUric Acid Levels Decreased Serum Uric Acid Levels preclinical_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Translation a URAT1 Inhibition Assay b Determine IC50 a->b c Hyperuricemia Animal Model (e.g., Potassium Oxonate-induced) b->c d Administer this compound c->d e Measure Serum & Urinary Uric Acid d->e f Assess sUA Reduction & Uricosuric Effect e->f g Evaluate Pharmacokinetics/ Pharmacodynamics (PK/PD) f->g h Inform Clinical Dose Selection g->h translational_challenges cluster_preclinical Preclinical Observations cluster_clinical Clinical Considerations Preclinical Models Preclinical Models Translational Gap Translational Gap Preclinical Models->Translational Gap Clinical Reality Clinical Reality Translational Gap->Clinical Reality c Chronic, Natural Hyperuricemia Translational Gap->c d Human Gouty Inflammation Translational Gap->d a Artificial Hyperuricemia (Uricase Inhibition) a->Translational Gap b Species-Specific Inflammatory Response b->Translational Gap

References

Avoiding common pitfalls in URAT1 inhibitor in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in URAT1 inhibitor in vitro studies.

I. Frequently Asked Questions (FAQs)

Q1: What is URAT1 and why is it a target for drug development?

A1: URAT1, or Urate Transporter 1 (also known as SLC22A12), is a protein primarily found in the kidneys' proximal tubule epithelial cells.[1] It is responsible for reabsorbing approximately 90% of uric acid from the renal ultrafiltrate back into the bloodstream, playing a critical role in regulating serum uric acid levels.[1] By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to its increased excretion in urine and a reduction of uric acid levels in the blood.[1][2] This makes URAT1 a key therapeutic target for conditions like hyperuricemia and gout.[1][3][4]

Q2: What are the standard positive control inhibitors to use in URAT1 assays?

A2: Commonly used and well-characterized URAT1 inhibitors that can serve as positive controls include benzbromarone, probenecid, lesinurad, and sulfinpyrazone.[1][5] These compounds have been clinically approved, and their inhibitory activities against URAT1 are well-documented.[1][6]

Q3: Which cell lines are most suitable for in vitro URAT1 inhibition assays?

A3: Human Embryonic Kidney 293 (HEK293) cells are widely used for in vitro URAT1 inhibition assays.[1] These cells are typically transfected to stably express the human URAT1 transporter (hURAT1).[1][7] To enhance the localization of URAT1 to the cell membrane, they are sometimes co-transfected with the scaffolding protein PDZK1.[1] Another suitable option is the human kidney 2 (HK-2) cell line, which endogenously expresses URAT1.[1]

Q4: How can I determine the mode of inhibition (e.g., competitive, non-competitive) of a URAT1 inhibitor?

A4: To determine the mode of inhibition, you can perform kinetic studies by measuring the rate of uric acid uptake at various concentrations of both the substrate (uric acid) and the inhibitor.[8] By analyzing the data using methods like Lineweaver-Burk plots, you can distinguish between competitive, non-competitive, and other modes of inhibition.[8] Recent studies suggest that many URAT1 inhibitors bind to a common site within the transporter's core, sterically hindering uric acid transit.[8][9]

II. Troubleshooting Guides

Problem 1: High Variability in Dose-Response Curve Replicates
Possible CauseRecommended Solution
Inconsistent Cell Seeding Density Ensure a uniform cell monolayer by implementing proper cell counting and seeding techniques.[1]
Pipetting Errors Use calibrated pipettes and maintain proper pipetting technique. For serial dilutions, ensure thorough mixing at each step.[1]
Edge Effects in Multi-Well Plates Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity and minimize evaporation.[1]
Problem 2: No or Weak Inhibitory Effect Observed
Possible CauseRecommended Solution
Incorrect Inhibitor Concentration Range Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active concentration range.[1] Prepare fresh inhibitor solutions for each experiment.[10]
Low URAT1 Expression or Incorrect Localization Verify URAT1 expression and membrane localization using techniques like Western blotting or immunofluorescence. Consider co-expression with PDZK1 to enhance membrane localization.[1]
Inhibitor Instability Check the stability of your compound in the assay buffer under your specific experimental conditions (e.g., temperature, pH, light exposure).[1]
Genetic Alterations in URAT1 Mutations in the SLC22A12 gene can alter the inhibitor's binding site, reducing its efficacy.[10] Site-directed mutagenesis studies have shown that mutations at residues like S35 and F365 can significantly impact inhibitor potency.[10]
Problem 3: Inconsistent IC50 Values Across Experiments
Possible CauseRecommended Solution
Variations in Substrate Concentration Maintain a consistent and appropriate concentration of the substrate (e.g., uric acid) in all experiments.[1]
Differences in Cell Passage Number Use cells within a consistent and low passage number range, as transporter expression levels can change with prolonged culturing.[1][11]
Fluctuation in Incubation Time Strictly adhere to the optimized incubation times for both the inhibitor pre-incubation and the substrate uptake.[1]
Problem 4: Observed Cytotoxicity at Higher Inhibitor Concentrations
Possible CauseRecommended Solution
Off-Target Effects Leading to Cell Death Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your inhibition assay to distinguish between specific inhibition and general cytotoxicity.[1]
Solvent (e.g., DMSO) Toxicity Ensure the final solvent concentration is consistent across all wells and remains below the toxic threshold for your cell line (typically <0.5%).[1]

III. Quantitative Data Summary

The in vitro potency of URAT1 inhibitors is commonly reported as the half-maximal inhibitory concentration (IC50). It is important to note that IC50 values can vary between studies due to differences in experimental conditions.[12]

InhibitorCell LineIC50 Value (µM)Reference(s)
BenzbromaroneURAT1-expressing HEK2930.22 - 14.3[13][14]
LesinuradURAT1-expressing HEK293/293T7.2 - 273.5[14][15]
ProbenecidURAT1-expressing HEK293~42[14]
Verinurad (RDEA3170)URAT1-expressing HEK2930.025 - 1.47[9][10]
CDER167URAT1-expressing HEK2932.08[10]
TD-3URAT1-expressing HEK2931.36[8][10]
FebuxostatFluorescence-based assay36.1[5][14]
BaicaleinURAT1-expressing cells31.6[5]
NaringeninURAT1-expressing cells16.1[5]
HesperetinURAT1-expressing cells25.7[5]
NobiletinURAT1-expressing cells17.6[5]
OstholURAT1-HEK293/PDZK178.8[5][14]

IV. Experimental Protocols & Visualizations

General Experimental Workflow for a Cell-Based URAT1 Inhibition Assay

The typical workflow for assessing URAT1 inhibition involves several key stages, from cell culture to data analysis.

G A 1. Cell Culture & Seeding (e.g., HEK293-hURAT1) C 3. Pre-incubation (Cells + Inhibitor) A->C B 2. Compound Preparation (Serial Dilutions) B->C D 4. Initiate Uptake (Add Substrate, e.g., [14C]uric acid) C->D E 5. Terminate Uptake (Wash with ice-cold buffer) D->E F 6. Cell Lysis E->F G 7. Measurement (e.g., Scintillation Counting) F->G H 8. Data Analysis (Calculate % Inhibition & IC50) G->H

General workflow for a cell-based URAT1 inhibition assay.
Protocol 1: Radiolabeled Uric Acid Uptake Assay

This is a classic and direct method for measuring the inhibition of URAT1-mediated uric acid transport.[5][16]

Materials:

  • HEK293 cells stably expressing hURAT1 and control (parental) HEK293 cells.[7][16]

  • Culture medium (e.g., DMEM with supplements).[16]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[1][16]

  • [¹⁴C]-labeled uric acid.[16]

  • Test compounds and a positive control (e.g., benzbromarone).[16]

  • Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[1][16]

  • Scintillation cocktail and a liquid scintillation counter.[16]

Procedure:

  • Cell Seeding: Seed hURAT1-expressing and control cells into a multi-well plate (e.g., 24-well) to achieve a confluent monolayer on the day of the experiment.[1][16]

  • Preparation of Solutions:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor in the assay buffer to the desired concentrations.[1]

    • Prepare a solution of [¹⁴C]uric acid in the assay buffer.[1]

  • Inhibition Assay:

    • Wash the cell monolayer with pre-warmed assay buffer.[1]

    • Pre-incubate the cells with the various concentrations of the inhibitor (or controls) for a set time (e.g., 10-30 minutes) at 37°C.[1][16]

    • Initiate the uptake by adding the [¹⁴C]uric acid solution.[1][16]

    • Incubate for a specific time within the linear range of uptake (e.g., 5-15 minutes) at 37°C.[1]

    • Stop the uptake by rapidly washing the cells with ice-cold assay buffer.[1][16]

  • Measurement of Uptake:

    • Lyse the cells with a suitable lysis buffer.[1][16]

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.[1][16]

  • Data Analysis:

    • Determine URAT1-specific uptake by subtracting the radioactivity in control cells from that in hURAT1-expressing cells.[12][16]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.[3][12]

    • Determine the IC50 value by fitting the data to a dose-response curve.[17]

Protocol 2: Non-Radioactive LC-MS/MS Based Uric Acid Uptake Assay

This method offers high selectivity and sensitivity without the need for radioisotopes.[5]

Materials:

  • HEK293 cells stably expressing hURAT1 and control cells.[17]

  • Assay Buffer (e.g., HBSS).[17]

  • Uric Acid.

  • Isotope-labeled uric acid (e.g., 1,3-¹⁵N₂) as an internal standard.[5][17]

  • Test compounds and a positive control.

  • Cold methanol (B129727) for cell lysis and protein precipitation.[17]

  • LC-MS/MS system.[17]

Procedure:

  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Assay Performance:

    • Wash cells with pre-warmed assay buffer.

    • Pre-incubate cells with the test inhibitor for a defined period.

    • Initiate uptake by adding uric acid solution and incubate (e.g., 30 minutes at 37°C).[3]

    • Stop the reaction by aspirating the solution and washing cells rapidly with ice-cold buffer.[17]

  • Sample Preparation and Analysis:

    • Lyse the cells and precipitate proteins by adding cold methanol containing the internal standard.[17]

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the intracellular uric acid concentration.

  • Data Analysis:

    • Normalize the uric acid signal to the internal standard.

    • Calculate URAT1-specific uptake and percentage inhibition as described in Protocol 1.

URAT1 Signaling and Inhibition Pathway

The diagram below illustrates the central role of URAT1 in uric acid reabsorption within a renal proximal tubule cell and the mechanism of its inhibition.

G cluster_0 Tubular Lumen (Urine) cluster_1 Proximal Tubule Cell cluster_2 Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 Transporter Urate_Lumen->URAT1:f0 Reabsorption Urate_Blood Uric Acid URAT1:f1->Urate_Blood Efflux (via other transporters) Anion Anion (e.g., Lactate) Anion->URAT1:f0 Exchange Inhibitor URAT1 Inhibitor Inhibitor->URAT1:f0 Inhibition

URAT1-mediated uric acid reabsorption and point of inhibition.

References

Technical Support Center: Refining Experimental Protocols for Pozdeutinurad Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving Pozdeutinurad in combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the urate transporter 1 (URAT1), also known as SLC22A12.[1][2][3] URAT1 is primarily located in the kidneys and is responsible for the reabsorption of uric acid from the urine back into the blood.[4][5] By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[6]

Q2: What is the rationale for using this compound in combination therapy?

Combining this compound with a xanthine (B1682287) oxidase inhibitor (XOI), such as allopurinol (B61711) or febuxostat, offers a dual-pronged approach to lowering serum urate levels.[7][8] While this compound enhances the excretion of uric acid, XOIs decrease its production.[7][9] This combination can lead to more significant and sustained reductions in sUA, particularly in patients who do not respond adequately to monotherapy.[10][11]

Q3: What are the typical starting doses for this compound in combination therapy experiments based on clinical trials?

Based on Phase 2 and 3 clinical trial data, common once-daily oral doses for this compound are 50 mg and 75 mg when used as a monotherapy or in combination with allopurinol (up to 300 mg).[10][12][13] For in vitro studies, the concentration would need to be determined based on the specific cell line and experimental setup, but these clinical doses can serve as a starting point for dose-response studies.

Q4: What are the known drug-drug interactions with this compound?

While specific drug-drug interaction studies for this compound are ongoing, it is known that other URAT1 inhibitors can interact with drugs that are also substrates of renal transporters. For example, probenecid, another uricosuric agent, can interact with penicillin, furosemide, and methotrexate.[7] A phase 1 clinical study indicated no clinically significant drug-drug interactions between this compound (AR882) and key renal, hepatic, and GI transporters.[14] However, it is always recommended to assess potential interactions with any new combination partner in vitro before proceeding to in vivo studies.

Q5: What are the potential side effects to monitor for in preclinical studies?

The most frequently observed treatment-emergent adverse event in clinical trials of urate-lowering therapies, including this compound, is the occurrence of gout flares, especially during the initial phase of treatment.[1][15] This is due to the mobilization of urate crystals as sUA levels decrease.[16] In preclinical models, this may manifest as localized inflammation. Other potential side effects associated with URAT1 inhibitors include mild gastrointestinal discomfort and, less commonly, the risk of nephrolithiasis (kidney stones), particularly with monotherapy.[6][7] Clinical trial data for this compound have shown it to be well-tolerated, with no observed elevation of serum creatinine (B1669602) or clinically significant liver function abnormalities.[12][13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent serum urate (sUA) lowering in animal models. Variability in drug metabolism: Animal-to-animal variation in metabolic rates can affect drug efficacy. Incorrect dosing or formulation: The drug may not be fully bioavailable. Gout flare induction: The initial mobilization of urate crystals can temporarily affect sUA readings.Increase sample size: Use a larger cohort of animals to account for biological variability. Verify formulation and administration: Ensure the drug is properly solubilized and administered consistently. Measure sUA at multiple time points: Track sUA levels over time to observe the expected downward trend after any initial fluctuations. Consider prophylactic anti-inflammatory co-treatment: As is common in clinical practice, a low dose of an anti-inflammatory agent can be used to mitigate gout flares.[16]
Unexpected cytotoxicity in in vitro cell-based assays. Off-target effects: At high concentrations, the drug combination may have unintended toxic effects on the cells. Solvent toxicity: The vehicle used to dissolve the drugs may be toxic to the cells. Incorrect synergy model application: The chosen model for assessing synergy (e.g., Loewe additivity, Bliss independence) may not be appropriate for the drug interaction.Perform dose-response curves for each drug individually: Determine the IC50 for each compound to identify appropriate concentration ranges for combination studies. Include a vehicle-only control: This will help differentiate between drug-induced and solvent-induced cytotoxicity. Use multiple synergy models: Compare results from different models to get a more comprehensive understanding of the drug interaction.[17][18]
High variability in tophi measurement in animal models. Subjective measurement techniques: Manual caliper measurements can be prone to user error. Inconsistent tophus location and size at baseline: Variability in the initial tophi can make it difficult to assess treatment effects.Utilize advanced imaging techniques: Dual-energy computed tomography (DECT) provides a more objective and quantitative measure of tophus volume.[10] Standardize tophus induction: If using an induced tophus model, ensure the method is consistent across all animals. Normalize data to baseline: Express changes in tophus size as a percentage of the initial measurement for each animal.
Precipitation of compounds in cell culture media. Poor solubility: One or both of the drugs may have low solubility in aqueous media. Drug interaction: The combination of drugs may lead to the formation of an insoluble complex.Optimize solvent and concentration: Test different pharmaceutically acceptable solvents and ensure the final concentration in the media is below the solubility limit. Pre-warm media: Warming the media before adding the compounds can sometimes improve solubility. Filter the final drug solution: Use a sterile filter to remove any precipitate before adding to the cells.

Experimental Protocols

In Vitro Synergy Assessment: Cell Viability Assay

This protocol outlines a general method for assessing the synergistic effect of this compound and a xanthine oxidase inhibitor (XOI) on cell viability. This is a foundational experiment to determine if the combination is more effective than the individual drugs.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a human kidney proximal tubule cell line) in appropriate media and conditions.

  • Compound Preparation: Prepare stock solutions of this compound and the XOI in a suitable solvent (e.g., DMSO). Create a dilution series for each compound.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[17]

  • Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the XOI, both individually and in combination. Include vehicle-only and positive controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[17]

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.[17]

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Calculate the IC50 for each drug alone.

    • Use a synergy model (e.g., Loewe additivity, Bliss independence, or the Chou-Talalay method) to determine the combination index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[18][19]

In Vivo Efficacy Study: Urate-Lowering in a Hyperuricemic Animal Model

This protocol describes a general procedure for evaluating the efficacy of this compound in combination with a xanthine oxidase inhibitor in a hyperuricemic animal model (e.g., oxonic acid-induced hyperuricemic mice or rats).

Methodology:

  • Animal Model Induction: Induce hyperuricemia in the animals according to an established protocol (e.g., administration of potassium oxonate).

  • Grouping and Dosing:

    • Divide the animals into the following groups:

      • Vehicle control

      • This compound alone

      • XOI alone

      • This compound + XOI combination

    • Administer the drugs orally once daily for a specified duration (e.g., 7-14 days). Doses should be based on literature and preliminary studies.

  • Sample Collection: Collect blood samples at baseline and at various time points throughout the study.

  • Biochemical Analysis: Measure serum uric acid levels using a commercial assay kit.

  • Data Analysis:

    • Calculate the mean sUA levels for each group at each time point.

    • Compare the sUA levels of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Assess for a synergistic effect by comparing the reduction in sUA in the combination group to the individual treatment groups.

Visualizations

Signaling_Pathway cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule cluster_urine Urine Uric Acid Uric Acid URAT1 URAT1 Transporter Uric Acid->URAT1 Reabsorption Reabsorbed Uric Acid Reabsorbed Uric Acid URAT1->Reabsorbed Uric Acid Excreted Uric Acid Excreted Uric Acid Reabsorbed Uric Acid->Uric Acid This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of action of this compound in the kidney.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Line Selection B Dose-Response (Single Agents) A->B C Combination Matrix Treatment B->C D Cell Viability Assay C->D E Synergy Analysis (e.g., CI) D->E F Hyperuricemic Model Induction E->F Inform In Vivo Dosing G Treatment Groups (Mono- & Combo-) F->G H Drug Administration G->H I Serum Urate Measurement H->I J Efficacy & Synergy Evaluation I->J

Caption: General experimental workflow for this compound combination therapy.

Logical_Relationship This compound This compound Increased Uric Acid Excretion Increased Uric Acid Excretion This compound->Increased Uric Acid Excretion Xanthine Oxidase Inhibitor Xanthine Oxidase Inhibitor Decreased Uric Acid Production Decreased Uric Acid Production Xanthine Oxidase Inhibitor->Decreased Uric Acid Production Reduced Serum Uric Acid Reduced Serum Uric Acid Increased Uric Acid Excretion->Reduced Serum Uric Acid Decreased Uric Acid Production->Reduced Serum Uric Acid

Caption: Dual mechanism of action in combination therapy.

References

Assessing the safety profile of Pozdeutinurad in preclinical toxicology studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the preclinical safety profile of Pozdeutinurad (formerly AR-882). The following frequently asked questions (FAQs) and troubleshooting guides are based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), which is encoded by the SLC22A12 gene.[1][2] URAT1 is located on the apical membrane of proximal tubule cells in the kidney and is responsible for the majority of filtered uric acid reabsorption back into the bloodstream.[1][2] By inhibiting URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[3]

Q2: How selective is this compound for URAT1?

Preclinical studies have demonstrated that this compound is highly selective for URAT1. In one study, the IC50 of this compound against URAT1 was 67 nM, while its IC50 against OAT4 was significantly higher at 2.89 µM, indicating a high degree of selectivity.

Q3: What were the findings from short-term preclinical toxicology studies?

In 4-week oral repeat-dose toxicology and toxicokinetic studies, this compound was well-tolerated in both Sprague-Dawley rats and cynomolgus monkeys. The exposures achieved in these animal models were substantially higher than the anticipated therapeutic doses in humans (25 mg – 100 mg).

Q4: Have any potential for drug-drug interactions (DDIs) been identified in preclinical studies?

In vitro assessments indicated that this compound exhibited no clinically significant drug-drug interactions with key renal, hepatic, and gastrointestinal transporters as a substrate or inhibitor at relevant clinical concentrations. While it showed an inhibitory effect on the breast cancer resistance protein (BCRP), a subsequent clinical DDI study with sulfasalazine (B1682708) (a BCRP substrate) found no clinically relevant alterations in its pharmacokinetics.

Troubleshooting Guide for In Vitro URAT1 Inhibition Assays

Issue Potential Cause Troubleshooting Steps
High variability in uric acid uptake measurements Inconsistent cell seeding density.Ensure a uniform cell monolayer by optimizing cell seeding protocols and performing cell counts before plating.
Fluctuation in incubation temperature.Use a calibrated incubator and pre-warm all buffers and solutions to 37°C before use.
Incomplete washing of cells.Standardize the washing procedure to ensure complete removal of extracellular radiolabeled uric acid without dislodging the cells.
Low signal-to-noise ratio Low expression of URAT1 in the cell line.Verify the expression level of URAT1 in the HEK293 or MDCKII cells using methods like Western blotting or qPCR.
Suboptimal concentration of [¹⁴C]-uric acid.Perform a concentration-response curve for uric acid uptake to determine the optimal concentration for the assay.
Inconsistent IC50 values for this compound Instability of the compound in the assay buffer.Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in the assay buffer over the experiment's duration.
Incorrect pre-incubation time.Optimize the pre-incubation time to ensure the compound reaches its target before the addition of the substrate.

Summary of Preclinical Toxicology Data

Parameter Species Duration Route of Administration Finding Reference
Maximum Tolerated Dose Sprague-Dawley Rat4 weeksOralWell-tolerated up to 50 mg/kg/day
Maximum Tolerated Dose Cynomolgus Monkey4 weeksOralWell-tolerated up to 150 mg/kg/day
In Vitro Potency (IC50) Human URAT1N/AN/A67 nM
In Vitro Selectivity (IC50) Human OAT4N/AN/A2.89 µM

Experimental Protocols

URAT1 Inhibition Assay (Cell-Based)

This protocol outlines a general method for assessing the inhibitory activity of this compound against the URAT1 transporter expressed in a cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for URAT1-mediated uric acid uptake.

Materials:

  • HEK-293 or MDCKII cells stably expressing human URAT1 (hURAT1).

  • [¹⁴C]-labeled uric acid.

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Cell lysis buffer.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Seed the hURAT1-expressing cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure: a. Wash the cell monolayer with pre-warmed assay buffer. b. Pre-incubate the cells with various concentrations of this compound for 10-15 minutes at 37°C. c. Initiate the uptake by adding the assay buffer containing [¹⁴C]-uric acid and this compound. d. Incubate for a defined period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells with a suitable lysis buffer.

  • Quantification: a. Transfer the cell lysate to a scintillation vial. b. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the background radioactivity (from cells not expressing URAT1 or from wells with a known potent inhibitor). b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Repeat-Dose Toxicology Studies

Objective: To assess the toxicity and toxicokinetics of this compound following repeated oral administration in two mammalian species.

Methodology Summary:

  • Species: Sprague-Dawley rats and cynomolgus monkeys.

  • Administration: Oral, once daily.

  • Duration: Up to 4 weeks.

  • Dose Levels: Multiple dose groups, including a high dose of 50 mg/kg/day in rats and 150 mg/kg/day in monkeys.

  • Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and gross and microscopic pathology.

  • Toxicokinetics: Plasma concentrations of this compound and its metabolites were measured at various time points to determine exposure levels.

Visualizations

Pozdeutinurad_MOA cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 Transporter Uric_Acid_Cell Uric Acid URAT1->Uric_Acid_Cell Uric_Acid_Blood Uric Acid Uric_Acid_Cell->Uric_Acid_Blood Enters Bloodstream Uric_Acid_Lumen Uric Acid Uric_Acid_Lumen->URAT1 Reabsorption Excretion Uric_Acid_Lumen->Excretion Increased Excretion This compound This compound This compound->URAT1 Inhibits

Caption: Mechanism of action of this compound.

Preclinical_Tox_Workflow Dose_Range_Finding Dose Range-Finding Studies Repeat_Dose_Tox 4-Week Repeat-Dose Toxicology Studies (Rat & Monkey) Dose_Range_Finding->Repeat_Dose_Tox Data_Collection Data Collection (Clinical Obs, Bloodwork, Pathology) Repeat_Dose_Tox->Data_Collection In_Vitro_Assays In Vitro Assays (URAT1 Inhibition, DDI) Safety_Assessment Safety Profile Assessment In_Vitro_Assays->Safety_Assessment TK_Analysis Toxicokinetic Analysis Data_Collection->TK_Analysis TK_Analysis->Safety_Assessment

Caption: General workflow for preclinical toxicology assessment.

References

Validation & Comparative

Comparative Efficacy of Pozdeutinurad and Probenecid in the Management of Hyperuricemia and Gout

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy, safety, and mechanisms of action of Pozdeutinurad (AR882), a novel selective Urate Transporter 1 (URAT1) inhibitor, and probenecid (B1678239), a long-standing uricosuric agent. The information presented is intended for researchers, scientists, and drug development professionals involved in the study and development of therapies for gout and hyperuricemia.

Executive Summary

Gout is a prevalent and debilitating form of inflammatory arthritis characterized by hyperuricemia—elevated levels of serum uric acid (sUA)—leading to the deposition of monosodium urate crystals in and around the joints. The primary therapeutic goal in managing chronic gout is to lower sUA levels to a target of <6 mg/dL to dissolve existing crystals and prevent future gout flares. This guide evaluates two uricosuric agents: probenecid, a widely used medication, and this compound, a drug currently in late-stage clinical development. While direct head-to-head clinical trial data is not yet available, this comparison synthesizes findings from independent studies to provide an objective overview of their respective profiles.

Mechanism of Action

Both this compound and probenecid lower serum uric acid by inhibiting its reabsorption in the kidneys, thereby increasing its excretion in the urine. However, their specific targets and selectivity differ.

This compound is a potent and selective inhibitor of the Urate Transporter 1 (URAT1), a key protein responsible for the majority of uric acid reabsorption in the proximal tubules of the kidneys[1]. Its high selectivity for URAT1 is a key feature of its design[1].

Probenecid also inhibits the reabsorption of uric acid in the proximal tubules[2]. Its mechanism involves the competitive inhibition of organic anion transporters (OATs), including URAT1[2]. In addition to its uricosuric effects, probenecid has been shown to inhibit pannexin 1, which may contribute to its anti-inflammatory properties by reducing the activation of the inflammasome[2].

Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Cell cluster_drugs Drug Intervention URAT1 URAT1 OAT OATs UricAcid_Lumen Uric Acid (in filtrate) UricAcid_Cell Uric Acid UricAcid_Lumen->UricAcid_Cell Reabsorption Blood Bloodstream UricAcid_Cell->Blood Enters Blood This compound This compound This compound->URAT1 Selectively Inhibits Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT Inhibits caption Mechanism of Action of this compound and Probenecid

Mechanism of Action of this compound and Probenecid

Comparative Efficacy Data

The following tables summarize the efficacy of this compound and probenecid in lowering serum uric acid levels. It is crucial to note that the data for this compound is derived from controlled Phase 2 clinical trials, while the data for probenecid primarily comes from a retrospective clinical study. This difference in study design should be considered when comparing the results.

Table 1: Efficacy of this compound in Patients with Gout (Phase 2 Clinical Trial Data)

EndpointThis compound 75 mg Monotherapy (ULT-Naïve)This compound 75 mg Monotherapy (ULT-Refractory)This compound 75 mg + Allopurinol (B61711) (ULT-Refractory)
Mean sUA Reduction 54% decrease[3]49% decrease[3]61% decrease[3]
Complete Tophus Resolution (at 12 months) 33% of patients with at least 1 target tophus resolved[3]43% of patients with at least 1 target tophus resolved[3]57% of patients with at least 1 target tophus resolved[3]
Study Population Urate-lowering therapy (ULT) naïve patients with at least one subcutaneous tophus.[3]Patients refractory to their pre-study ULT with at least one subcutaneous tophus.[3]Patients refractory to their pre-study ULT with at least one subcutaneous tophus.[3]
Baseline sUA 7.6 to 8.5 mg/dL[3]9.5 to 9.8 mg/dL[3]9.5 to 9.8 mg/dL[3]

Table 2: Efficacy of Probenecid in Patients with Gout (Retrospective Study Data)

EndpointProbenecid MonotherapyProbenecid in Combination with Allopurinol
Mean sUA Reduction Lowered mean sUA from 9.8 mg/dL to 6.9 mg/dL (~29.6% reduction)[4]Lowered mean sUA from 8.4 mg/dL to 6.4 mg/dL (in addition to allopurinol effect)[4]
Patients Achieving Target sUA (<0.36 mmol/L or ~6 mg/dL) 33% (10 out of 30 patients)[5]37% (10 out of 27 patients)[5]
Study Population Patients with gout from a rheumatology clinic database.[5]Patients with gout from a rheumatology clinic database.[5]
Baseline sUA Mean of 9.8 mg/dL in patients who did not tolerate allopurinol.[4]Mean of 10.6 mg/dL (before allopurinol) and 8.4 mg/dL (on allopurinol).[4]

Experimental Protocols

This compound Phase 2 Clinical Trial (NCT05253833 - A Study to Evaluate the Safety and Efficacy of AR882)
  • Study Design: A Phase 2, randomized, open-label, global trial was conducted over 18 months, including a 6-month core phase and two 6-month extension phases[6].

  • Participants: The trial recruited 42 patients with at least one subcutaneous tophus. Eligible patients were either inadequately controlled on urate-lowering therapy (ULT) with a serum urate (sUA) > 6.0 mg/dL or were ULT naïve with an sUA ≥ 7.0 mg/dL[3].

  • Intervention: In the initial 6-month core phase, patients were randomized into three groups: this compound 75 mg once daily, this compound 50 mg plus allopurinol once daily, or allopurinol up to 300 mg once daily[6].

  • Efficacy Endpoints: The primary efficacy endpoints included the change in sUA from baseline and the complete resolution of a target tophus[6].

  • sUA Measurement: Serum uric acid levels were measured at baseline and at regular intervals throughout the study.

  • Tophus Measurement: Tophi were measured using digital calipers, and in some cases, Dual-Energy Computed Tomography (DECT) was used to quantify urate crystal deposition[7].

Probenecid Retrospective Study (Pui K et al., J Rheumatol 2013)
  • Study Design: This was a retrospective study analyzing data from a rheumatology clinic[5].

  • Participants: The study identified 57 patients who had been prescribed probenecid from a database of 521 gout patients[5].

  • Data Collection: Demographic characteristics, indications for probenecid use, prescribed doses, reported side effects, and laboratory data, including estimated glomerular filtration rate (eGFR) and sUA levels, were recorded from patient records[5].

  • Efficacy Analysis: The efficacy of probenecid was determined by its ability to achieve a target sUA concentration of <0.36 mmol/L (approximately 6 mg/dL)[5].

Experimental_Workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent BaselineVisit Baseline Visit InformedConsent->BaselineVisit sUA_Baseline sUA Measurement BaselineVisit->sUA_Baseline Tophus_Baseline Tophus Measurement (Calipers/DECT) BaselineVisit->Tophus_Baseline Randomization Randomization BaselineVisit->Randomization Treatment_A This compound Randomization->Treatment_A Treatment_B Probenecid (or other comparator) Randomization->Treatment_B FollowUpVisits Follow-up Visits (Regular Intervals) Treatment_A->FollowUpVisits Treatment_B->FollowUpVisits sUA_FollowUp sUA Measurement FollowUpVisits->sUA_FollowUp Tophus_FollowUp Tophus Measurement FollowUpVisits->Tophus_FollowUp AE_Monitoring Adverse Event Monitoring FollowUpVisits->AE_Monitoring DataAnalysis Data Analysis sUA_FollowUp->DataAnalysis Tophus_FollowUp->DataAnalysis AE_Monitoring->DataAnalysis caption Generalized Experimental Workflow for Gout Clinical Trials

Generalized Experimental Workflow for Gout Clinical Trials

Safety and Tolerability

This compound: In the Phase 2 clinical trial, treatment-emergent adverse events (TEAEs) were reported to be mostly mild to moderate in severity[8]. Long-term use of this compound, both as a monotherapy and in combination with allopurinol, was well-tolerated[8]. Importantly, no elevation of serum creatinine (B1669602) was observed, and this compound alone did not show any clinically significant liver function abnormalities[8]. The most frequently reported TEAE was gout flare, which is an expected occurrence during the initiation of urate-lowering therapy[6].

Probenecid: Common side effects of probenecid include headache, gastrointestinal upset, and hypersensitivity reactions[9]. A transient worsening of gout can also occur at the beginning of treatment[9]. Probenecid has been associated with a risk of kidney stone formation, and patients are typically advised to maintain adequate fluid intake[10]. While rare, severe hypersensitivity reactions and liver injury have been reported[9]. In a retrospective study, adverse events attributed to probenecid were observed in 19% of patients with an eGFR ≥ 50 ml/min/1.73 m² and 13% of patients with an eGFR < 50 ml/min/1.73 m²[11].

Conclusion

This compound, a selective URAT1 inhibitor, has demonstrated promising efficacy in Phase 2 clinical trials, with significant reductions in serum uric acid levels and resolution of tophi in patients with gout. Its favorable safety profile, particularly the lack of significant renal and hepatic safety signals, positions it as a potentially valuable future treatment option.

Probenecid is an established uricosuric agent with moderate efficacy in lowering serum uric acid levels. Its use can be limited by its side effect profile, including the risk of kidney stones and hypersensitivity reactions.

While a definitive comparison awaits the results of direct head-to-head trials, the available data suggests that this compound may offer a more potent and potentially safer alternative to probenecid for the management of hyperuricemia and gout. The high selectivity of this compound for URAT1 may contribute to its favorable safety profile. Researchers and clinicians should continue to monitor the progress of this compound through its ongoing Phase 3 clinical trials, which will provide more definitive data on its comparative efficacy and safety.

References

A Comparative Guide to Pozdeutinurad and Lesinurad for Hyperuricemia

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of two URAT1 inhibitors for the treatment of hyperuricemia, tailored for researchers, scientists, and drug development professionals. This guide synthesizes available clinical trial data to compare the performance, mechanisms of action, and experimental protocols of Pozdeutinurad and Lesinurad.

Currently, no head-to-head clinical trials directly comparing this compound and Lesinurad have been published. This guide, therefore, presents a comparative analysis based on data from their respective clinical development programs.

At a Glance: Key Differences and Similarities

FeatureThis compound (AR882)Lesinurad
Primary Mechanism Selective URAT1 Inhibitor[1][2][3]URAT1 Inhibitor[4][5]
Other Targets Not specifiedOrganic Anion Transporter 4 (OAT4)
Development Status Phase 3 Clinical TrialsApproved for use in combination with a xanthine (B1682287) oxidase inhibitor (XOI)
Administration OralOral

Efficacy in Lowering Serum Uric Acid (sUA)

Both this compound and Lesinurad have demonstrated efficacy in reducing serum uric acid levels in patients with hyperuricemia, a hallmark of gout.

This compound: Phase 2 clinical trial data for this compound (AR882) have shown potent sUA lowering effects. In a Phase 2 trial, patients with baseline sUA levels between 9.1-9.6 mg/dL experienced a significant and sustained reduction in sUA to <4 mg/dL or lower when treated with this compound alone or in combination with allopurinol (B61711) over 18 months. In another Phase 2 study, this compound 75 mg monotherapy resulted in a 49% mean decrease in sUA levels in patients refractory to previous urate-lowering therapy, and a 54% decrease in treatment-naïve patients. When combined with allopurinol, the refractory group saw a 61% mean decrease, and the naïve group a 74% decrease in sUA levels.

Lesinurad: The efficacy of Lesinurad has been established in several Phase III clinical trials (CLEAR 1, CLEAR 2, and CRYSTAL). These studies demonstrated that Lesinurad, in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat (B1672324), significantly increased the proportion of patients achieving target sUA levels compared to XOI monotherapy. For instance, in the CLEAR 1 and CLEAR 2 trials, a significantly higher percentage of patients receiving Lesinurad 200 mg plus allopurinol achieved an sUA level of <6.0 mg/dL compared to those on allopurinol alone. The CRYSTAL trial showed that Lesinurad 400 mg added to febuxostat significantly increased the proportion of patients reaching an sUA target of <5 mg/dL after 6 months compared to febuxostat alone (76.1% vs. 46.8%).

Tophi Resolution

A critical endpoint in gout treatment is the dissolution of tophi, which are crystalline deposits of monosodium urate.

This compound: Long-term data from a Phase 2 trial extension showed that this compound, both as a monotherapy and in combination, led to high rates of complete resolution of target and non-target tophi as early as 6 months. After 12 months, 43% of refractory patients on 75 mg monotherapy and 57% on combination therapy with allopurinol showed complete resolution of at least one target tophus.

Lesinurad: In the CRYSTAL study, while there was no significant difference in the number of patients with complete tophus resolution, the addition of Lesinurad (200 mg and 400 mg) to febuxostat did result in a significantly greater reduction in the total target tophi area compared to febuxostat alone (50.1% and 52.9% vs. 28.3%, respectively).

Safety and Tolerability

This compound: Long-term use of this compound for up to 18 months has been reported as well-tolerated, both as a monotherapy and in combination with allopurinol. Notably, no elevations in serum creatinine (B1669602) or clinically significant liver function abnormalities were observed with this compound monotherapy. Treatment-emergent adverse events were generally mild-to-moderate in severity.

Lesinurad: The safety profile of Lesinurad 200 mg in combination with an XOI was found to be comparable to that of the XOI alone in pivotal trials. However, there have been observations of higher rates of predominantly reversible elevations in serum creatinine, particularly with the 400 mg dose. Monotherapy with Lesinurad is not recommended due to an increased risk of adverse renal events.

Mechanism of Action: URAT1 Inhibition

Both this compound and Lesinurad are uricosuric agents that function by inhibiting the Urate Transporter 1 (URAT1) in the kidneys. URAT1 is responsible for the reabsorption of the majority of filtered uric acid from the renal tubules back into the bloodstream. By inhibiting URAT1, these drugs increase the excretion of uric acid in the urine, thereby lowering serum uric acid levels. Lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.

dot

URAT1_Inhibition_Pathway cluster_proximal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream cluster_drugs URAT1 Inhibitors URAT1 URAT1 Transporter Urate_Blood Uric Acid URAT1->Urate_Blood Urate_Lumen Uric Acid Urate_Lumen->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibition Lesinurad Lesinurad Lesinurad->URAT1 Inhibition

Caption: Mechanism of action of this compound and Lesinurad via URAT1 inhibition.

Experimental Protocols: A Look at Clinical Trial Design

The clinical development programs for both drugs have utilized randomized, double-blind, placebo-controlled trials to assess efficacy and safety.

This compound Phase 3 Program (REDUCE 1 & REDUCE 2)
  • Study Design: The REDUCE 1 and REDUCE 2 trials are pivotal twelve-month, randomized, double-blind, placebo-controlled studies.

  • Patient Population: The trials have enrolled patients with gout, including those with tophi and inadequate responders to other urate-lowering therapies. REDUCE 1, for example, enrolled 750 patients globally.

  • Treatment Arms: Patients are randomized to receive either this compound (50 mg or 75 mg) or a placebo.

  • Primary Endpoint: The primary endpoint is the reduction of sUA by month six.

  • Secondary Endpoints: These include the reduction of tophi and gout flares.

dot

Pozdeutinurad_Trial_Workflow cluster_workflow This compound Phase 3 Trial Workflow (REDUCE 1) Start Patient Enrollment (n=750) Gout patients, incl. tophi Randomization Randomization (Double-Blind) Start->Randomization Group1 This compound 50 mg Randomization->Group1 Group2 This compound 75 mg Randomization->Group2 Group3 Placebo Randomization->Group3 Treatment 12-Month Treatment Period Group1->Treatment Group2->Treatment Group3->Treatment Endpoint6 Primary Endpoint Assessment (Month 6) sUA Reduction Treatment->Endpoint6 Endpoint12 Secondary Endpoint Assessment (Through Month 12) Tophi & Flare Reduction Treatment->Endpoint12

Caption: Simplified workflow of the this compound REDUCE 1 Phase 3 clinical trial.

Lesinurad Phase 3 Program (CLEAR 1, CLEAR 2, CRYSTAL)
  • Study Design: The CLEAR 1, CLEAR 2, and CRYSTAL studies were pivotal Phase III, randomized, double-blind, placebo-controlled trials.

  • Patient Population: The trials enrolled patients with gout who had not achieved target sUA levels with an XOI alone. The CRYSTAL study specifically included patients with tophaceous gout.

  • Treatment Arms:

    • CLEAR 1 & 2: Patients were randomized to receive Lesinurad (200 mg or 400 mg) or placebo, in combination with allopurinol.

    • CRYSTAL: Patients were randomized to receive Lesinurad (200 mg or 400 mg) or placebo, in combination with febuxostat.

  • Primary Endpoint: The primary endpoint was the proportion of patients achieving a target sUA level by month 6 (<6.0 mg/dL in CLEAR trials, <5.0 mg/dL in CRYSTAL).

  • Assessments: Efficacy and safety were assessed through regular monitoring of sUA levels, adverse events, and other clinical parameters.

dot

Lesinurad_Trial_Workflow cluster_workflow Lesinurad Phase 3 Trial Workflow (e.g., CRYSTAL) Start Patient Enrollment Tophaceous Gout sUA not at target with XOI Randomization Randomization (Double-Blind) Start->Randomization Group1 Lesinurad 200 mg + Febuxostat Randomization->Group1 Group2 Lesinurad 400 mg + Febuxostat Randomization->Group2 Group3 Placebo + Febuxostat Randomization->Group3 Treatment Treatment Period Group1->Treatment Group2->Treatment Group3->Treatment Endpoint Primary Endpoint Assessment (Month 6) Proportion at target sUA Treatment->Endpoint

Caption: Simplified workflow of the Lesinurad CRYSTAL Phase 3 clinical trial.

Conclusion

Both this compound and Lesinurad are effective URAT1 inhibitors for the management of hyperuricemia in gout. This compound, currently in late-stage clinical development, has shown promising results in terms of potent and sustained sUA reduction and tophi resolution, with a favorable safety profile observed thus far. Lesinurad is an approved treatment option that has demonstrated its efficacy in combination with XOIs, providing a dual-mechanism approach to lowering sUA. The choice between these and other urate-lowering therapies will depend on a comprehensive evaluation of their full clinical trial data, including long-term safety and efficacy, as well as individual patient characteristics and treatment goals. The results of the ongoing this compound Phase 3 trials are eagerly awaited to further clarify its position in the therapeutic landscape for gout.

References

Validating the selectivity of Pozdeutinurad for URAT1 over other transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Pozdeutinurad (formerly AR882), a novel selective URAT1 (Urate Transporter 1) inhibitor, with other uricosuric agents. The focus of this analysis is the validation of this compound's selectivity for URAT1 over other key renal transporters, supported by available preclinical data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Urate Transport and URAT1 Inhibition

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout, a painful inflammatory arthritis. The kidneys play a crucial role in regulating uric acid levels, with the URAT1 transporter, encoded by the SLC22A12 gene, being responsible for the majority of uric acid reabsorption from the renal tubules back into the bloodstream.[1] Inhibition of URAT1 is a key therapeutic strategy to increase uric acid excretion and thereby lower serum uric acid levels.[2]

This compound is a potent and selective URAT1 inhibitor currently in late-stage clinical development for the treatment of gout.[3][4][5] Its mechanism of action centers on the specific inhibition of URAT1, leading to a significant reduction in serum uric acid. This guide examines the selectivity profile of this compound in comparison to other URAT1 inhibitors.

Comparative Selectivity Profile

The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound and other URAT1 inhibitors against URAT1 and other important renal transporters, including Organic Anion Transporters (OAT1 and OAT3) and ATP-binding cassette subfamily G member 2 (ABCG2). Lower IC50 values indicate higher potency.

CompoundURAT1 IC50OAT1 IC50OAT3 IC50ABCG2 (BCRP) IC50
This compound (AR882) 67 nM No significant inhibition No significant inhibition 1.18 µM (animal studies)
Lesinurad3.53 µM3.90 µM3.54 µM>100 µM
Benzbromarone0.190 µM>100 µM>100 µM>100 µM
Probenecid13.23 µM---
Dotinurad0.0372 µM4.08 µM1.32 µM4.16 µM

In vitro assessments indicated that this compound had no inhibitory effect on OAT1 and OAT3 at clinically relevant concentrations.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values is crucial for assessing the potency and selectivity of transporter inhibitors. A generalized experimental protocol for a cell-based transporter inhibition assay is described below.

In Vitro Transporter Inhibition Assay

Objective: To determine the IC50 value of a test compound for its ability to inhibit transporter-mediated uptake of a specific substrate.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium. For each transporter assay, cells are transiently or stably transfected with a plasmid encoding the specific human transporter (e.g., hURAT1, hOAT1, hOAT3, or hABCG2). Control cells are transfected with an empty vector.

  • Cell Seeding: Transfected cells are seeded into multi-well plates and allowed to form a monolayer.

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent, typically DMSO, and then serially diluted to a range of concentrations in the assay buffer.

  • Uptake Assay:

    • The cell monolayer is washed with a pre-warmed buffer.

    • Cells are pre-incubated with the various concentrations of the test compound or vehicle control for a defined period.

    • The uptake of a radiolabeled substrate (e.g., [¹⁴C]uric acid for URAT1) is initiated by adding the substrate to the wells.

    • The incubation is carried out for a short, defined time to measure the initial rate of transport.

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabeled substrate.

  • Quantification:

    • The cells are lysed to release the intracellular contents.

    • The amount of radiolabeled substrate that has been transported into the cells is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value, which is the concentration of the inhibitor that reduces the transporter activity by 50%, is determined by fitting the concentration-response data to a sigmoidal curve using appropriate software.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the uric acid transport pathway and the experimental workflow for assessing transporter selectivity.

Renal Uric Acid Transport and Inhibition cluster_tubule Renal Proximal Tubule Cell URAT1 URAT1 Uric Acid_blood Uric Acid URAT1->Uric Acid_blood OAT1/3 OAT1/3 ABCG2 ABCG2 OAT1/3->ABCG2 Tubular Lumen (Urine) Tubular Lumen (Urine) ABCG2->Tubular Lumen (Urine) Uric Acid_lumen Uric Acid Tubular Lumen (Urine)->Uric Acid_lumen Blood Blood Blood->Uric Acid_blood Secretion Uric Acid_lumen->URAT1 Reabsorption Uric Acid_blood->OAT1/3 Secretion Uric Acid_blood->Blood This compound This compound This compound->URAT1 Inhibition

Caption: Mechanism of renal uric acid transport and URAT1 inhibition.

Experimental Workflow for Transporter Selectivity Assay A 1. Cell Culture & Transfection (e.g., HEK293 with hURAT1, hOAT1, etc.) B 2. Cell Seeding in Multi-well Plates A->B C 3. Compound Preparation (Serial dilutions of this compound) B->C D 4. Pre-incubation of Cells with Compound C->D E 5. Addition of Radiolabeled Substrate (e.g., [14C]uric acid) D->E F 6. Incubation & Termination of Uptake E->F G 7. Cell Lysis & Quantification (Scintillation Counting) F->G H 8. Data Analysis (IC50 Determination) G->H

Caption: Workflow for determining in vitro transporter inhibition.

Conclusion

The available data indicates that this compound is a highly potent and selective inhibitor of the URAT1 transporter. Its significantly lower IC50 value for URAT1 compared to other key renal transporters such as OAT1, OAT3, and ABCG2 suggests a favorable selectivity profile. This high selectivity may translate to a reduced potential for off-target effects and drug-drug interactions, positioning this compound as a promising therapeutic agent for the management of hyperuricemia and gout. Further clinical investigations will continue to elucidate its complete safety and efficacy profile.

References

Navigating the Safety Landscape of Uricosurics: A Comparative Guide to Pozdeutinurad and Its Predecessors

Author: BenchChem Technical Support Team. Date: December 2025

San Diego, CA – For researchers and drug development professionals navigating the complexities of gout treatment, the long-term safety of uricosuric agents remains a paramount concern. This guide provides a comprehensive comparison of the long-term safety profile of the novel URAT1 inhibitor, Pozdeutinurad (AR882), with that of older uricosurics, namely probenecid (B1678239) and benzbromarone (B1666195). By presenting available experimental data, detailed methodologies, and visual representations of key pathways, this document aims to offer an objective assessment to inform future research and development in this therapeutic area.

Executive Summary

This compound, a selective URAT1 inhibitor currently in Phase 3 clinical development, has demonstrated a promising safety and tolerability profile in long-term studies.[1][2][3] Data from an 18-month Phase 2 trial extension show that this compound is well-tolerated, with no significant elevations in serum creatinine (B1669602) or clinically significant liver function abnormalities.[1][4] This stands in contrast to older uricosurics like benzbromarone, which carries a known risk of severe hepatotoxicity, and probenecid, which is associated with a range of adverse events, including gastrointestinal disturbances and a risk of kidney stone formation.

Comparative Safety Profiles: A Data-Driven Overview

The following tables summarize the available quantitative data on the long-term safety of this compound, probenecid, and benzbromarone.

Table 1: Comparison of Long-Term Safety Profiles of Uricosuric Agents

FeatureThis compound (AR882)ProbenecidBenzbromarone
Mechanism of Action Selective URAT1 InhibitorNon-selective inhibitor of organic anion transporters (including URAT1)Potent URAT1 Inhibitor
Development Stage Phase 3 Clinical TrialsMarketedMarketed (withdrawn in some countries)
Long-Term Safety Data 18-month Phase 2 extension study data availableDecades of clinical use and various studiesPost-marketing surveillance and clinical studies
Overall Tolerability Generally well-toleratedModerate, with a notable incidence of adverse eventsVariable, with significant safety concerns

Table 2: Incidence of Key Adverse Events in Long-Term Use

Adverse EventThis compound (AR882)ProbenecidBenzbromarone
Hepatic Toxicity No clinically significant liver function abnormalities reported in the Phase 2 extension study.Rare reports of hepatic necrosis (<0.1%) and minor serum aminotransferase elevations.Estimated risk of hepatotoxicity in Europe is approximately 1 in 17,000 patients. A study reported an incidence of 16.8 per 1,000 person-years. Cases of severe and fatal liver injury have been documented.
Renal Toxicity No serum creatinine elevations (≥ 1.5X baseline) observed in the 18-month Phase 2 extension study. Two cases of renal stones were reported in the extension phase.Risk of uric acid kidney stone formation. Nephrotic syndrome is a rare but reported side effect.Generally considered safe for patients with mild to moderate renal impairment.
Gastrointestinal Treatment-emergent adverse events were mostly mild-to-moderate. Specific percentages for GI events are not detailed in the provided abstracts.Common side effects include nausea, vomiting, and loss of appetite.Gastrointestinal side effects are among the reasons for treatment discontinuation.
Hypersensitivity Not highlighted as a major concern in the available data.Skin rash and itching are less common side effects. Rare instances of severe reactions like Stevens-Johnson syndrome have been reported.Rash is a reported side effect leading to treatment discontinuation.
Most Common AEs Gout flares (as expected with urate-lowering therapy).Headache, joint pain, loss of appetite, mild nausea/vomiting.Not specified with percentages, but gastrointestinal intolerance and rash are noted.

Mechanism of Action: Targeting URAT1

Uricosuric drugs primarily exert their effects by inhibiting the Urate Transporter 1 (URAT1), a protein located in the apical membrane of the proximal tubule cells in the kidneys. URAT1 is responsible for the reabsorption of uric acid from the urine back into the bloodstream. By blocking this transporter, uricosuric agents increase the excretion of uric acid, thereby lowering serum uric acid levels.

URAT1_Signaling_Pathway cluster_renal_tubule Renal Proximal Tubule Lumen (Urine) cluster_epithelial_cell Proximal Tubule Epithelial Cell cluster_bloodstream Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 Transporter UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell Uric Acid URAT1->UricAcid_Cell UricAcid_Blood Uric Acid UricAcid_Cell->UricAcid_Blood Enters Bloodstream OrganicAnion_Cell Organic Anion (e.g., Lactate) OrganicAnion_Cell->URAT1 Exchange Uricosuric Uricosuric Drug (this compound, Probenecid, Benzbromarone) Uricosuric->URAT1 Inhibits

Mechanism of URAT1 Inhibition by Uricosuric Drugs.

Experimental Protocols for Long-Term Safety Assessment

The long-term safety of uricosuric agents is evaluated in clinical trials through rigorous monitoring and data collection. A typical protocol involves several key components:

1. Patient Population:

  • Inclusion criteria typically involve adult patients with a diagnosis of gout, defined by elevated serum uric acid levels and a history of gout flares or the presence of tophi.

  • Exclusion criteria often include patients with severe renal impairment (though some studies specifically evaluate this population), active liver disease, and a history of hypersensitivity to the drug class.

2. Study Design:

  • Long-term extension studies of initial randomized controlled trials are common to gather safety data over extended periods (e.g., 12, 18 months, or longer).

  • These studies can be open-label, where all participants receive the active drug.

3. Safety Monitoring and Data Collection:

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All adverse events are recorded at each study visit, regardless of their perceived relationship to the study drug. SAEs are reported to regulatory authorities within a short timeframe.

  • Clinical Laboratory Tests: Regular blood and urine tests are conducted to monitor key safety parameters. This includes:

    • Renal Function: Serum creatinine, estimated glomerular filtration rate (eGFR), and urinalysis.

    • Hepatic Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

    • Hematology: Complete blood count with differential.

  • Vital Signs and Physical Examinations: Blood pressure, heart rate, and a general physical assessment are performed at regular intervals.

  • Electrocardiograms (ECGs): To monitor for any potential cardiac effects.

4. Data Analysis:

  • The incidence, severity, and causality of all adverse events are analyzed.

  • Changes from baseline in laboratory parameters, vital signs, and ECGs are statistically evaluated.

LongTerm_Safety_Workflow Start Patient Enrollment (Informed Consent) Baseline Baseline Assessment (Labs, Vitals, ECG) Start->Baseline Randomization Drug Administration (Long-Term Dosing) Baseline->Randomization Monitoring Regular Study Visits (e.g., Monthly, Quarterly) Randomization->Monitoring DataCollection Data Collection: - Adverse Events - Lab Tests (Renal, Hepatic) - Vitals & Physical Exam - ECGs Monitoring->DataCollection Endpoint End of Study or Early Termination Monitoring->Endpoint DataCollection->Monitoring Continue until study end Analysis Data Analysis (Safety & Tolerability Assessment) Endpoint->Analysis Reporting Final Safety Report Analysis->Reporting

Experimental Workflow for Long-Term Safety Assessment.

Post-Marketing Surveillance: A Continuous Vigilance

Once a drug is approved and marketed, long-term safety monitoring continues through pharmacovigilance activities. This process is crucial for identifying rare or long-term adverse effects that may not have been apparent in clinical trials.

Pharmacovigilance_Workflow cluster_data_sources Data Sources Spontaneous Spontaneous Reports (HCPs, Patients) DataCollection Adverse Event Data Collection Spontaneous->DataCollection Studies Post-Marketing Studies (Observational, Registries) Studies->DataCollection Literature Scientific Literature Literature->DataCollection SignalDetection Signal Detection & Analysis DataCollection->SignalDetection RiskAssessment Benefit-Risk Assessment SignalDetection->RiskAssessment RegulatoryAction Regulatory Action (if necessary) RiskAssessment->RegulatoryAction Communication Communication (Label Updates, Alerts) RegulatoryAction->Communication Communication->Spontaneous Inform Healthcare Community

Post-Marketing Pharmacovigilance Workflow.

Conclusion

The landscape of uricosuric therapy is evolving, with newer, more selective agents like this compound offering the potential for improved long-term safety compared to older drugs. The available data from the Phase 2 extension study of this compound are encouraging, suggesting a favorable renal and hepatic safety profile. In contrast, the use of benzbromarone is significantly limited by the risk of severe hepatotoxicity, and probenecid is associated with a notable rate of adverse events that can impact patient adherence.

As the Phase 3 trials for this compound (REDUCE-1 and REDUCE-2) progress, the forthcoming data will be critical in providing a more definitive and comprehensive understanding of its long-term safety and its ultimate place in the management of chronic gout. For researchers and drug development professionals, the journey of this compound underscores the importance of targeted drug design in mitigating the safety concerns that have historically challenged the use of uricosuric agents.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Pozdeutinurad

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of investigational compounds like Pozdeutinurad is a cornerstone of laboratory safety and environmental stewardship. Adherence to stringent disposal protocols is not merely a regulatory obligation but a critical practice to protect personnel and maintain the integrity of the research environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, drawing upon best practices for similar chemical compounds and investigational drugs.

Important Notice: As of the latest available information, a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly accessible. The following procedures are based on guidelines for similar compounds, such as other URAT1 inhibitors, and general protocols for the disposal of investigational drugs. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific requirements and to review the official SDS for this compound when it becomes available.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from splashes or aerosolized particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in strict accordance with institutional, local, and national regulations governing hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular municipal trash.

  • Waste Identification and Segregation :

    • Unused or Expired Compound : Pure this compound should be treated as chemical waste.

    • Contaminated Labware : All items that have come into direct contact with this compound, including gloves, pipette tips, vials, and weighing papers, are to be considered contaminated waste.

    • Solutions : Liquid preparations containing this compound must be disposed of as liquid chemical waste.

    • Sharps : Any needles or other sharp implements contaminated with this compound should be placed in a designated sharps container.

  • Waste Collection and Containerization :

    • Use dedicated, clearly labeled, and leak-proof containers for all this compound waste.

    • Solid and liquid waste should be collected in separate, compatible containers.

    • Waste containers must be kept securely closed except when adding waste.

  • Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

  • Storage :

    • Store this compound waste in a designated, secure area away from incompatible materials.

    • Liquid waste containers should be stored in secondary containment to mitigate spills.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1][2]

    • Typically, investigational drugs are disposed of via incineration at a licensed facility.[2]

Spill Management Protocol

In the event of a spill, the following procedure should be implemented immediately:

  • Evacuate and Ventilate : If the spill is significant or occurs in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation, preferably within a fume hood.[1]

  • Contain the Spill : Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Avoid using combustible materials like paper towels.[1]

  • Clean-up : Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.[1]

  • Decontaminate : Clean the spill area with an appropriate solvent followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not available in the public domain. The standard procedures for pharmaceutical and chemical waste, as outlined above and governed by regulatory bodies such as the Environmental Protection Agency (EPA), should be followed. Researchers are advised to consult their institution's specific protocols for chemical waste disposal.

Diagrams

The following diagrams illustrate the logical workflow for the proper disposal and spill management of this compound.

This compound Disposal Workflow cluster_Preparation Preparation cluster_WasteHandling Waste Handling cluster_FinalDisposal Final Disposal PPE Don Appropriate PPE Identify Identify & Segregate Waste (Solid, Liquid, Sharps) PPE->Identify Start Collect Collect in Labeled, Leak-Proof Containers Identify->Collect Store Store in Designated Secure Area Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration Incineration via Licensed Contractor ContactEHS->Incineration End

Caption: this compound Disposal Workflow

This compound Spill Management Protocol Spill Spill Occurs Evacuate Evacuate & Ventilate Area Spill->Evacuate Contain Contain Spill with Inert Absorbent Evacuate->Contain Cleanup Collect Contaminated Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: this compound Spill Management Protocol

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.